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  • Product: 2-(Furan-2-yl)imidazo[1,2-a]pyridine
  • CAS: 28795-36-0

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 2-(Furan-2-yl)imidazo[1,2-a]pyridine: A Comprehensive Technical Guide

Introduction & Pharmacological Context The 2-(furan-2-yl)imidazo[1,2-a]pyridine scaffold is a privileged, highly conjugated bicyclic pharmacophore that has garnered intense interest in modern drug discovery. Structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 2-(furan-2-yl)imidazo[1,2-a]pyridine scaffold is a privileged, highly conjugated bicyclic pharmacophore that has garnered intense interest in modern drug discovery. Structurally, it merges the electron-rich furan heterocycle with the amphoteric imidazo[1,2-a]pyridine core. This specific electronic architecture allows the molecule to act as a potent hydrogen-bond acceptor and a versatile π-stacking participant within kinase active sites.

Derivatives of this core are frequently deployed in oncology and infectious disease programs, most notably for their ability to inhibit the PI3K/Akt signaling cascade and various receptor tyrosine kinases (RTKs)[1, 2]. Because minor structural variations (e.g., regiochemistry of the furan attachment or substitution at the C-3 position) drastically alter target affinity, rigorous, unambiguous spectroscopic characterization is a non-negotiable requirement for medicinal chemists.

Pathway RTK Receptor Tyrosine Kinase (e.g., c-KIT) PI3K PI3K Activation RTK->PI3K PIP PIP2 to PIP3 Conversion PI3K->PIP AKT Akt Phosphorylation PIP->AKT PROLIF Tumor Cell Proliferation AKT->PROLIF INHIB 2-(Furan-2-yl)imidazo[1,2-a]pyridine INHIB->RTK Kinase Inhibition INHIB->PI3K Allosteric Blockade

Fig 1. Mechanism of action: PI3K/Akt signaling pathway inhibition by the target scaffold.

Analytical Strategy & Structural Elucidation Rationale

Synthesizing 2-(furan-2-yl)imidazo[1,2-a]pyridines—typically via a Tschitschibabin-type condensation of 2-aminopyridine with 2-bromoacetylfuran, or via a Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction [3, 4]—often yields complex crude mixtures.

The analytical strategy must differentiate the target from unreacted starting materials and regioisomers. The causality behind our spectroscopic choices is rooted in the molecule's electronic distribution:

  • Magnetic Anisotropy: The bridgehead nitrogen (N-4) possesses a lone pair that strongly deshields the adjacent H-5 proton, making it a highly diagnostic marker in 1 H NMR.

  • Conjugation Effects: The furan oxygen acts as a π -donor, altering the vibrational force constants of the C=C and C=N bonds, which shifts their expected frequencies in Fourier Transform Infrared (FT-IR) spectroscopy.

  • Isotopic Fine Structure: High-Resolution Mass Spectrometry (HRMS) is required to confirm the exact mass, ruling out oxidative degradation products (e.g., N-oxides) that can form during purification.

AnalyticalWorkflow A Sample Preparation (High Purity >98%) B 1D NMR (1H, 13C) Initial Screening A->B Deuterated Solvents D FT-IR Spectroscopy Functional Group ID A->D ATR Crystal E HRMS (ESI-TOF) Exact Mass Confirmation A->E LC-MS Grade MeOH C 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping B->C If purity confirmed F Data Synthesis & Structural Validation C->F D->F E->F

Fig 2. Self-validating analytical workflow for spectroscopic structural elucidation.

Quantitative Data Presentation

The following table synthesizes the expected 1 H and 13 C NMR chemical shifts for the unsubstituted 2-(furan-2-yl)imidazo[1,2-a]pyridine core, derived from consensus data of related analogs [1, 4].

Table 1: Consensus NMR Chemical Shifts (in CDCl 3​ , 500 MHz)

PositionNucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Diagnostic Rationale
H-5 1 H8.10 – 8.40d, J = 6.5 – 7.0Highly deshielded by the magnetic anisotropy of the bridgehead nitrogen.
H-8 1 H7.50 – 7.65d, J = 8.5 – 9.0Adjacent to the fused junction; typical aromatic doublet.
H-7 1 H7.10 – 7.25ddd, J = 9.0, 7.0, 1.5Exhibits ortho and meta coupling.
H-6 1 H6.70 – 6.85td, J = 6.8, 1.0Most shielded proton on the pyridine ring due to resonance.
H-3 1 H7.80 – 7.95sSharp singlet; disappears if substituted (e.g., in GBB products).
H-5' (Furan) 1 H7.40 – 7.50dd, J = 1.8, 0.8Adjacent to furan oxygen; strongly deshielded.
H-3' (Furan) 1 H6.80 – 6.95dd, J = 3.4, 0.8Conjugated with the imidazo core.
H-4' (Furan) 1 H6.40 – 6.55dd, J = 3.4, 1.8Least shielded furan proton.
C-2 13 C138.0 – 142.0-Quaternary carbon; confirmed via HMBC correlation from H-3 and H-3'.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains internal checkpoints to prevent false-positive structural assignments caused by solvent effects, impurities, or instrumental drift.

Protocol A: High-Resolution NMR Acquisition

Causality: Imidazo[1,2-a]pyridines can exhibit concentration-dependent π−π stacking in non-polar solvents, which artificially broadens signals and shifts resonances upfield. Using a standardized concentration and internal reference mitigates this.

  • Sample Preparation: Dissolve exactly 15 mg of the purified analyte in 0.6 mL of CDCl 3​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube. Causality: Removing paramagnetic particulates prevents localized magnetic field distortions.

  • Tuning, Matching, and Shimming: Perform automated tuning and matching of the probe to the exact sample impedance. Perform gradient shimming (Z1-Z5).

    • Self-Validation Checkpoint: The TMS linewidth at half-height must be 1.0 Hz. If broader, re-shim. A broad TMS peak invalidates the resolution of fine J -couplings (e.g., the 0.8 Hz coupling in the furan ring).

  • 1D Acquisition: Acquire 1 H (16 scans, d1​ =2s) and 13 C (1024 scans, d1​ =2s).

  • 2D Connectivity (HMBC): Run a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Self-Validation Checkpoint: Look for the cross-peak between Furan H-3' ( 6.85 ppm) and Imidazole C-2 ( 140 ppm). This cross-peak is the ultimate proof of covalent linkage between the two ring systems.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR

Causality: Traditional KBr pellets readily absorb atmospheric moisture, creating a massive, broad O-H stretch ( 3400 cm −1 ) that can mask critical N-H stretches if the compound is a 3-amino derivative. ATR eliminates this matrix interference.

  • Background Calibration: Collect a background spectrum (32 scans, 4 cm −1 resolution) on the empty, cleaned diamond ATR crystal.

    • Self-Validation Checkpoint: The baseline must be flat with 2% transmittance variation.

  • Sample Application: Place 1-2 mg of solid compound directly onto the crystal. Apply consistent pressure using the anvil to ensure the evanescent wave penetrates the sample.

  • Acquisition & Analysis: Collect 32 scans. Key diagnostic bands include the C=N stretch ( 1620–1640 cm −1 ) and the asymmetric C-O-C stretch of the furan ring ( 1250–1270 cm −1 ).

Protocol C: HRMS (ESI-TOF)

Causality: Electrospray Ionization (ESI) is a soft ionization technique that preserves the molecular ion. Adding formic acid ensures efficient protonation of the basic imidazo[1,2-a]pyridine nitrogen.

  • Calibration: Infuse a lock-mass solution (e.g., Leucine Enkephalin, [M+H]+ = 556.2771) to calibrate the mass axis.

    • Self-Validation Checkpoint: The mass error of the calibrant must be 2 ppm before sample injection.

  • Sample Injection: Dilute the sample to 1 µg/mL in LC-MS grade MeOH/H 2​ O (1:1) containing 0.1% formic acid.

  • Acquisition: Acquire data in continuum mode (positive ion mode) from m/z 100 to 1000. For the parent 2-(furan-2-yl)imidazo[1,2-a]pyridine ( C11​H8​N2​O ), the theoretical [M+H]+ is 185.0715.

References

  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - National Institutes of Health. Available at: [Link]

  • A Facile Preparation of Imidazo[1,2-a]pyridin-3-amine Derivatives. Clockss. Available at: [Link]

Exploratory

Structure-Activity Relationship of Furan-Substituted Imidazo[1,2-a]pyridines: A Medicinal Chemistry Perspective

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its preval...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2][3] Its unique bicyclic, nitrogen-bridged framework allows for versatile interactions with diverse biological targets, leading to applications ranging from anticancer and antimicrobial to anti-inflammatory and sedative agents.[1][4][5] The furan ring, an electron-rich aromatic heterocycle, is another fundamental building block in drug design, known to enhance binding affinity and modulate pharmacokinetic properties.[6] This guide provides a detailed exploration of the structure-activity relationships (SAR) of hybrid molecules that merge the imidazo[1,2-a]pyridine core with a furan substituent. We will dissect the synthetic strategies, analyze how specific structural modifications influence biological activity—with a primary focus on anticancer applications—and present the underlying mechanistic rationale. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for novel therapeutic discovery.

The Strategic Fusion of Two Privileged Scaffolds

The rationale behind conjugating the imidazo[1,2-a]pyridine core with a furan moiety is rooted in the principle of synergistic pharmacology. The imidazo[1,2-a]pyridine nucleus provides a rigid, three-dimensional structure with a well-defined arrangement of hydrogen bond donors and acceptors, making it an ideal anchor for binding to enzyme active sites or receptors.[4] The furan ring, with its electron-rich nature and aromaticity, can engage in π-π stacking, hydrophobic, and electronic interactions with biological targets.[6] The combination of these two scaffolds creates a novel chemical entity with the potential for enhanced potency, selectivity, and unique mechanisms of action that may differ from derivatives bearing more common aryl substituents like phenyl rings.

Synthetic Pathways to Furan-Substituted Imidazo[1,2-a]pyridines

The construction of the imidazo[1,2-a]pyridine core is well-established, with several efficient synthetic routes available. Historically, the Tschitschibabin reaction, involving the condensation of a 2-aminopyridine with an α-haloketone, was a foundational method.[7] However, modern medicinal chemistry often favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to rapidly generate diverse chemical libraries.[8]

The Groebke–Blackburn–Bienaymé Reaction (GBBR) stands out as a particularly effective MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[8] This one-pot reaction combines an aldehyde (such as furfural), a 2-aminopyridine, and an isocyanide, offering a direct and versatile route to the desired furan-substituted scaffold.[8][9]

GBB_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Furfural Furfural (Aldehyde) Reaction One-Pot Reaction (GBBR) Furfural->Reaction Aminopyridine 2-Aminopyridine Aminopyridine->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product Furan-Substituted Imidazo[1,2-a]pyridine Reaction->Product Catalyst (e.g., NH4Cl) Ultrasound Irradiation

Caption: General workflow for the Groebke–Blackburn–Bienaymé (GBB) reaction.

Experimental Protocol: Synthesis via Ultrasound-Assisted GBBR

This protocol is adapted from methodologies developed for the one-pot synthesis of furan-imidazo[1,2-a]pyridine-3-amine analogs.[8]

  • Reactant Preparation: In a suitable reaction vessel, combine furfural (1.0 mmol), 2-aminopyridine (1.0 mmol), cyclohexyl isocyanide (1.0 mmol), and a catalytic amount of NH4Cl (10 mol%).

  • Solvent Addition: Add a green solvent such as water (H₂O) to the mixture.

  • Reaction Conditions: Submerge the vessel in an ultrasonic bath and irradiate at a constant frequency. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[8]

  • Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the pure N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.[8]

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Structure-Activity Relationship (SAR) Analysis

The biological activity of furan-substituted imidazo[1,2-a]pyridines is profoundly influenced by the substitution patterns on both the furan and the imidazo[1,2-a]pyridine rings. The following analysis focuses primarily on their anticancer properties, as this is a major area of investigation for this scaffold.[4]

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through various mechanisms, including the inhibition of crucial cell signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and cell cycle arrest.[4][10]

SAR_Anticancer cluster_C2 C2-Position cluster_C3 C3-Position cluster_C6 C6-Position Core Imidazo[1,2-a]pyridine Core (Base Scaffold) C2_Furan Furan Ring (Key for π-π stacking, H-bonding) Core->C2_Furan Substitution at C3_Sub Substituents (e.g., -NH-Cyclohexyl) (Modulates solubility, potency) Core->C3_Sub Substitution at C6_Sub Electron-Withdrawing Groups (e.g., -Cl, -CN) (Enhances activity) Core->C6_Sub Substitution at Activity Increased Anticancer Activity C2_Furan->Activity C3_Sub->Activity C6_Sub->Activity

Caption: Key SAR points for anticancer activity of furan-substituted imidazo[1,2-a]pyridines.

  • C2-Position (Furan Substitution): The presence of the furan ring at the C2 position is a critical determinant of activity. The oxygen atom in the furan can act as a hydrogen bond acceptor, while the aromatic ring system can engage in favorable interactions within the ATP-binding pocket of kinases or other enzyme targets.[6] This is analogous to 2-phenyl substituted imidazo[1,2-a]pyridines, which are known to be active against various targets.[11]

  • C3-Position: Modifications at the C3 position, often an amine group derived from the GBBR synthesis, provide a vector for tuning the compound's physicochemical properties. For instance, an N-cyclohexyl group at C3 can enhance lipophilicity, which may improve cell permeability.[8] The nature of the substituent at this position can significantly impact potency and selectivity.[12]

  • C6-Position: Substitution on the pyridine ring of the core scaffold is crucial. Studies on various imidazo[1,2-a]pyridines have shown that introducing electron-withdrawing groups, such as chloro (-Cl) or cyano (-CN) groups, at the C6-position can substantially increase cytotoxic activity against cancer cell lines like HT-29 and Caco-2.[13] This electronic modification likely enhances the molecule's ability to interact with its biological target.

Table 1: Representative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Class Substitution Pattern Target Cell Line Activity (IC₅₀) Reference
Imidazo[1,2-a]pyridine 6-Substituted derivatives HT-29, Caco-2 Potent activity [13]
Imidazo[1,2-a]pyridine General derivatives Melanoma, Cervical 9.7 to 44.6 µM [10]

| Nek2 Inhibitors | Imidazo[1,2-a]pyridine core | MGC-803 (Gastric) | 38 nM (Compound 28e) |[14] |

Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold has also yielded promising candidates for treating tuberculosis (TB), including against multidrug-resistant (MDR) strains.[7][15] A key target for these compounds is the mycobacterial ATP synthase, which is essential for energy production in Mycobacterium tuberculosis.

  • Core Requirements: SAR studies on imidazo[1,2-a]pyridine ethers revealed that the bridgehead nitrogen of the core and a directly attached aryl ring (which can be a furan) are essential for maintaining potent biological activity against the ATP synthase enzyme.[15]

  • C3-Carboxamides: A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed excellent activity against replicating, non-replicating, and MDR Mtb strains, with MIC₉₀ values in the sub-micromolar range.[15] This highlights the C3 position as a critical site for introducing functionality to target TB.

Mechanistic Insights: Targeting the Akt/mTOR Pathway

A primary mechanism by which furan-substituted imidazo[1,2-a]pyridines exert their anticancer effects is through the inhibition of the PI3K/Akt/mTOR signaling pathway.[10] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Studies have shown that certain imidazo[1,2-a]pyridine derivatives can bind to the ATP-binding site of PI3K, preventing the phosphorylation and subsequent activation of Akt.[10] This downstream inhibition leads to reduced activity of mTOR, a key protein kinase that promotes cell growth. The ultimate result is the induction of cell cycle arrest (often at the G2/M phase) and apoptosis, mediated by the upregulation of tumor suppressors like p53 and pro-apoptotic proteins such as BAX.[10]

Akt_mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT PIP3 mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Furan-Imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Protocol for Biological Evaluation: MTT Cytotoxicity Assay

To assess the anticancer activity of newly synthesized compounds, a cell viability assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for determining cytotoxicity.

MTT_Assay_Workflow Start Start: Cancer Cell Culture Step1 1. Seed cells into a 96-well plate Start->Step1 Step2 2. Incubate for 24h to allow attachment Step1->Step2 Step3 3. Treat cells with varying concentrations of test compound Step2->Step3 Step4 4. Incubate for 48h Step3->Step4 Step5 5. Add MTT reagent to each well Step4->Step5 Step6 6. Incubate for 2-4h (Formation of formazan crystals) Step5->Step6 Step7 7. Solubilize formazan crystals with DMSO Step6->Step7 Step8 8. Measure absorbance at ~570 nm with a plate reader Step7->Step8 End End: Calculate IC₅₀ values Step8->End

Caption: Standard workflow for an MTT cell viability and cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding: Plate cancer cells (e.g., HeLa or A375) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the furan-substituted imidazo[1,2-a]pyridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the treated plates for a defined period, typically 48 hours, under standard cell culture conditions (37°C, 5% CO₂).[10]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Conclusion and Future Directions

The strategic combination of the furan and imidazo[1,2-a]pyridine scaffolds provides a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship data clearly indicates that substitutions at the C2, C3, and C6 positions are pivotal for modulating anticancer and antitubercular activities. The furan ring at C2 is a key pharmacophoric element, while modifications at C3 and C6 allow for the fine-tuning of electronic properties and potency.

Future research should focus on:

  • Expanded Library Synthesis: Utilizing efficient MCRs to build larger, more diverse libraries with varied substitutions on both the furan and imidazo[1,2-a]pyridine rings.

  • Broader Biological Screening: Evaluating these compounds against a wider range of biological targets, including other kinase families, viruses, and bacteria, given the broad pharmacological profile of the parent scaffold.[1][3]

  • Mechanism of Action Studies: Deepening the understanding of how these compounds interact with their targets through biochemical assays, molecular docking, and structural biology.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the chemical space around the furan-substituted imidazo[1,2-a]pyridine core, the scientific community is well-positioned to develop next-generation therapeutics for a multitude of diseases.

References

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. (2026). Arch Pharm (Weinheim), 359(2).
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). Curr Top Med Chem, 17(2), 238-250.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025).
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023).
  • Imidazopyridine. Wikipedia.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. (2003). J Med Chem, 46(2), 237-43.
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). Bioorg Med Chem Lett.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011). Eur J Med Chem, 46(9), 4573-83.
  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(23).
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2010). Eur J Med Chem, 45(11), 5208-16.
  • Furan: A Promising Scaffold for Biological Activity.

Sources

Foundational

The Cytotoxicity Profile of 2-(Furan-2-yl)imidazo[1,2-a]pyridine: A Technical Whitepaper on In Vitro Efficacy and Mechanistic Evaluation

Executive Summary & Chemical Rationale Imidazo[1,2-a]pyridines represent a privileged class of nitrogen-rich bicyclic heterocycles in medicinal chemistry. Specifically, the substitution of a furan ring at the C2 position...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Imidazo[1,2-a]pyridines represent a privileged class of nitrogen-rich bicyclic heterocycles in medicinal chemistry. Specifically, the substitution of a furan ring at the C2 position—yielding 2-(Furan-2-yl)imidazo[1,2-a]pyridine—creates a planar, highly lipophilic scaffold capable of intercalating with DNA and forming robust hydrogen bonds with kinase active sites[1]. This whitepaper dissects the in vitro cytotoxicity profile of this scaffold and its structural analogs, detailing its multi-targeted mechanism of action (MoA) and providing rigorously validated experimental protocols for preclinical evaluation[2].

Quantitative Cytotoxicity Profile

The cytotoxic efficacy of imidazo[1,2-a]pyridine derivatives has been extensively benchmarked against standard chemotherapeutics like Cisplatin. The 2-furyl and related aryl substitutions significantly enhance anti-proliferative activity across diverse solid tumor cell lines, often achieving sub-micromolar to low-micromolar IC50 values[3].

Table 1: In Vitro Cytotoxicity (IC50) of Imidazo[1,2-a]pyridine Derivatives Across Key Cell Lines

Cell LineOriginIncubation TimeIC50 Range (µM)Reference Drug (Cisplatin) IC50
A549 Non-Small Cell Lung Cancer24h50.5 - 65.253.2 µM
HepG2 Hepatocellular Carcinoma24h - 48h13.0 - 51.554.8 µM
HCC1937 Breast Cancer (BRCA1 mut)48h45.0 - 79.6N/A
A375 Human Melanoma48h<1.0 - 11.0N/A
MCF-7 Breast Cancer (ER+)48h11.0 - 25.0N/A

(Data synthesized from recent in vitro screening campaigns of imidazo[1,2-a]pyridine analogs[4],[5],[3],[1].)

Mechanistic Pathways: Causality of Cell Death

The cytotoxicity of 2-(Furan-2-yl)imidazo[1,2-a]pyridine is not merely a result of non-specific toxicity, but rather a targeted dismantling of tumor survival networks[2].

  • Kinase Inhibition (PI3K/Akt Axis): The scaffold acts as a competitive inhibitor at the ATP-binding cleft of kinases. By downregulating pAKT, the compound strips the cancer cell of its primary anti-apoptotic survival signal[4].

  • Cell Cycle Arrest: Treatment induces a sharp upregulation of tumor suppressor p53 and its downstream effector p21. This halts cell cycle progression, typically at the G0/G1 or G2/M phase, preventing mitotic division[4].

  • Caspase-Dependent Apoptosis: The convergence of Akt inhibition and p53 activation triggers both intrinsic and extrinsic apoptotic pathways, evidenced by the cleavage of Caspase-7, Caspase-8, and PARP[4].

MoA Cmpd 2-(Furan-2-yl)imidazo [1,2-a]pyridine Akt Akt Phosphorylation (Survival Pathway) Cmpd->Akt Inhibits p53 p53 / p21 (Cell Cycle Arrest) Cmpd->p53 Upregulates Apop Apoptosis (Programmed Cell Death) Akt->Apop Loss of anti-apoptotic signal Casp Caspase Cascade (Cleavage of PARP) p53->Casp Promotes Casp->Apop Execution

Figure 1: Mechanistic signaling pathway of 2-(Furan-2-yl)imidazo[1,2-a]pyridine induced cytotoxicity.

Experimental Workflows: A Self-Validating System

To rigorously evaluate the cytotoxicity profile, a multi-tiered, self-validating experimental design must be employed. Relying on a single viability assay is a common pitfall; therefore, metabolic assays must be orthogonally validated by morphological and molecular techniques[4].

Workflow Seed Cell Seeding (Controlled Density) Treat Compound Treatment (1-100 µM) Seed->Treat MTT MTT Assay (Metabolic Viability) Treat->MTT 24-72h FACS Flow Cytometry (Annexin V/PI) Treat->FACS 24-48h WB Western Blot (Protein Markers) Treat->WB 24h Data Data Synthesis (Cytotoxicity Profile) MTT->Data IC50 FACS->Data Apoptosis % WB->Data MoA

Figure 2: Orthogonal experimental workflow for validating in vitro cytotoxicity.

Protocol 1: Cell Viability & IC50 Determination (MTT Assay)

Causality of Choice: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. It is chosen over ATP-based assays here because it directly correlates with mitochondrial metabolic integrity, which is heavily disrupted during the intrinsic apoptosis induced by imidazo[1,2-a]pyridines[5].

  • Seeding: Plate cells (e.g., A549, HepG2) at a density of 5×103 cells/well in a 96-well plate.

    • Self-Validation Step: Include a cell-free blank (media only) to subtract background absorbance, and an untreated control (vehicle: 0.1% DMSO) to define 100% viability.

  • Treatment: After 24h of attachment, treat cells with 2-(Furan-2-yl)imidazo[1,2-a]pyridine at logarithmic concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for 24h, 48h, and 72h.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals. Agitate for 10 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Causality of Choice: While MTT shows that cells are dying, it does not explain how. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates DNA only when membrane integrity is lost (late apoptosis/necrosis). This distinguishes true programmed cell death from non-specific chemical necrosis[4].

  • Preparation: Treat cells in 6-well plates with the compound at 21​ IC50, IC50, and IC50 concentrations for 24 hours.

  • Harvesting: Collect both the floating (dead/dying) and adherent cells using an enzyme-free dissociation buffer to preserve cell surface markers.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Self-Validation Step: Use single-stained controls (Annexin V only, PI only) to set proper compensation matrices and prevent fluorescence spillover, ensuring accurate quadrant gating.

Protocol 3: Mechanistic Validation (Western Blotting)

Causality of Choice: To prove the compound actively dismantles survival pathways rather than just acting as a general toxin, protein-level evidence is required. Western blotting for cleaved PARP and pAKT provides definitive proof of the MoA[4].

  • Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the phosphorylation status of Akt).

  • Separation & Transfer: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Block with 5% BSA, then probe with primary antibodies against pAKT, total AKT, p53, p21, Cleaved Caspase-3, and PARP. Use β -actin as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using ECL substrate.

    • Self-Validation Step: The ratio of pAKT to total AKT must be quantified via densitometry to confirm true pathway inhibition, independent of total protein expression changes.

Conclusion

The 2-(Furan-2-yl)imidazo[1,2-a]pyridine scaffold is a potent, multi-targeted cytotoxic agent. By systematically applying the self-validating protocols outlined above, researchers can accurately map its efficacy and mechanistic profile, accelerating its transition from a promising hit to an optimized lead compound in oncology.

References
  • 4 (Source: nih.gov)

  • 5 (Source: rsc.org)

  • 3 (Source: researchgate.net)

  • 1 (Source: chemmethod.com)

  • 2 (Source: nih.gov)

Sources

Exploratory

Physiochemical Profiling and Synthetic Methodologies of 2-(Furan-2-yl)imidazo[1,2-a]pyridine

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic heterocycle in...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, serving as the core pharmacophore for numerous marketed therapeutics, including the blockbuster anxiolytics and hypnotics zolpidem, alpidem, and saripidem[1]. The functionalization of this core at the C2 position with a furan ring yields 2-(Furan-2-yl)imidazo[1,2-a]pyridine (CAS: 28795-36-0). This specific modification introduces an electron-rich, heteroaromatic system that acts as a bioisostere for phenyl rings, fundamentally altering the molecule's physicochemical properties, lipophilicity, and receptor-binding kinetics.

This technical whitepaper provides an in-depth analysis of the structural dynamics, physicochemical properties, and validated synthetic protocols for 2-(Furan-2-yl)imidazo[1,2-a]pyridine. By bridging theoretical chemistry with empirical laboratory practices, this guide is designed to empower drug discovery teams to efficiently synthesize and leverage this scaffold in novel therapeutic pipelines.

Physicochemical Profiling & Structural Dynamics

The therapeutic viability of any heterocyclic scaffold is governed by its physicochemical parameters. The fusion of the imidazo[1,2-a]pyridine core with a furan-2-yl moiety creates a highly conjugated, planar system. The furan oxygen acts as a hydrogen bond acceptor, while the electron-withdrawing nature of the imidazopyridine nitrogen dictates the overall dipole moment of the molecule.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of 2-(Furan-2-yl)imidazo[1,2-a]pyridine, providing causality for how each metric impacts pharmacokinetics (PK) and pharmacodynamics (PD).

PropertyValueMechanistic Implication in Drug Design
Molecular Formula C₁₁H₈N₂O-
Molecular Weight 184.20 g/mol Well below the 500 Da threshold of Lipinski's Rule of 5, ensuring highly favorable oral absorption and minimal steric hindrance in tight receptor pockets.
Topological Polar Surface Area (TPSA) ~30.9 ŲExceptionally low TPSA (< 90 Ų) guarantees robust Blood-Brain Barrier (BBB) penetration, making it an ideal scaffold for Central Nervous System (CNS) targets[1].
LogP (Predicted) 2.1 - 2.5Optimal lipophilicity for passive lipid membrane permeation without excessive hydrophobic trapping in adipose tissues.
Hydrogen Bond Donors 0The absence of H-bond donors reduces the desolvation penalty required for the molecule to transition from aqueous plasma to the lipophilic receptor binding site.
Hydrogen Bond Acceptors 2The furan oxygen and the pyridine-like nitrogen facilitate highly directional, targeted interactions with receptor binding pockets (e.g., histidine or serine residues).
pKa (Conjugate Acid) ~4.5 - 5.0The molecule remains predominantly un-ionized at physiological pH (7.4), maximizing the fraction of the drug available for passive cellular diffusion.

Synthetic Methodology & Reaction Mechanisms

The synthesis of imidazo[1,2-a]pyridines typically proceeds via a Tschitschibabin-type condensation, a highly reliable multicomponent or bimolecular reaction[2]. For 2-(Furan-2-yl)imidazo[1,2-a]pyridine, the classical approach involves the condensation of 2-aminopyridine with the α -haloketone, 2-bromo-1-(furan-2-yl)ethanone[3].

Mechanistic Logic & Causality

The reaction is driven by the nucleophilic attack of the endocyclic pyridine nitrogen on the electrophilic α -carbon of the haloketone[4]. The choice of solvent and base is critical: polar aprotic solvents (like DMF) or protic solvents (like ethanol) stabilize the charged intermediate, while a mild base neutralizes the hydrobromic acid (HBr) byproduct, preventing the protonation of the 2-aminopyridine nucleophile and driving the equilibrium toward cyclization.

Synthesis A 2-Aminopyridine (Nucleophile) C Intermediate: N-Alkylated Pyridinium A->C SN2 Attack (Base, Heat) B 2-Bromo-1-(furan-2-yl)ethanone (Electrophile) B->C alpha-Carbon D Cyclization & Dehydration C->D Intramolecular Condensation E 2-(Furan-2-yl)imidazo[1,2-a]pyridine (Final Product) D->E -H2O, -HBr

Synthetic workflow and mechanistic logic for 2-(Furan-2-yl)imidazo[1,2-a]pyridine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Reagent Preparation: Dissolve 10.0 mmol (0.94 g) of 2-aminopyridine in 20 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Electrophile Addition: Cool the solution to 0°C using an ice bath. Slowly add 11.0 mmol (2.08 g) of 2-bromo-1-(furan-2-yl)ethanone dropwise over 15 minutes.

    • Causality: 2-bromo-1-(furan-2-yl)ethanone is a highly reactive, corrosive α -haloketone[4]. Dropwise addition at low temperatures controls the exothermic SN​2 alkylation, preventing the thermal degradation or polymerization of the sensitive furan ring.

  • Base Addition: Add 15.0 mmol (1.26 g) of sodium bicarbonate ( NaHCO3​ ) to the mixture.

    • Causality: NaHCO3​ acts as an acid scavenger. Without it, the generated HBr would protonate the unreacted 2-aminopyridine, rendering it non-nucleophilic and stalling the reaction.

  • Reflux & Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 5 hours. Monitor reaction completion via TLC (Hexanes:EtOAc, 3:1).

    • Causality: Thermal energy overcomes the activation barrier for the intramolecular condensation step, where the exocyclic amine attacks the carbonyl carbon, followed by dehydration to establish the aromatic imidazo[1,2-a]pyridine system.

  • Workup & Purification: Cool to room temperature, evaporate the ethanol in vacuo. Partition the residue between water (30 mL) and ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify the crude product via silica gel column chromatography to yield pale yellow crystals.

Analytical Characterization (Self-Validating Metrics)

To validate the structural integrity of the synthesized compound, the following spectral data must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): The most diagnostic peak is the appearance of a sharp singlet at δ ~7.82 ppm , corresponding to the C3-H proton of the newly formed imidazole ring. The furan protons will typically appear at δ 7.45 (dd), 6.85 (d), and 6.50 (dd) ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The disappearance of the ketone carbonyl peak (expected around ~180-190 ppm in the starting material) definitively confirms successful dehydration and cyclization.

  • LC-MS: Expect a dominant [M+H]+ molecular ion peak at m/z 185.1 .

Pharmacological Relevance & Biological Pathways

The imidazo[1,2-a]pyridine scaffold is universally recognized for its ability to modulate the γ -aminobutyric acid type A ( GABAA​ ) receptor[1]. By substituting the traditional phenyl ring (found in zolpidem) with a furan-2-yl ring, researchers can fine-tune the steric bulk and electron density of the molecule. The furan oxygen introduces a localized region of negative electrostatic potential, which can form novel hydrogen bonds with histidine or threonine residues within the α1​/γ2​ subunit interface of the GABAA​ receptor.

Furthermore, derivatives of imidazo[1,2-a]pyridine have shown potent activity as kinase inhibitors, specifically targeting FLT3-ITD mutations in acute myeloid leukemia[5], and exhibit broad-spectrum antimicrobial properties[2].

Pathway Ligand 2-(Furan-2-yl)imidazo[1,2-a]pyridine Derivative Receptor GABA_A Receptor (Allosteric Binding Site) Ligand->Receptor Target Binding (pi-pi, H-bond) Conform Receptor Conformational Change Receptor->Conform Positive Allosteric Modulation IonChannel Chloride Ion (Cl-) Channel Opening Conform->IonChannel Increased Open Frequency Hyperpol Neuronal Hyperpolarization (Inhibitory Effect) IonChannel->Hyperpol Cl- Influx

Pharmacological pathway of imidazo[1,2-a]pyridine derivatives via GABA_A receptor modulation.

Causality in Pharmacokinetics

The furan ring is more susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4) compared to a phenyl ring. This furan-mediated oxidation often leads to ring-opening or epoxidation, resulting in a shorter plasma half-life. For hypnotics, a short half-life is highly desirable to prevent "next-morning hangover" effects, making the furan-2-yl substitution a rational choice in the rational drug design of ultra-short-acting sedatives.

References

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: National Center for Biotechnology Information (NIH PMC) URL:[Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: ResearchGate URL:[Link]

  • Synthesis of Imidazo[1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst Source: Letters in Applied NanoBioScience URL:[Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants Source: National Center for Biotechnology Information (NIH PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis Protocol for 2-(Furan-2-yl)imidazo[1,2-a]pyridine

Introduction & Strategic Rationale The imidazo[1,2- a ]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the core structural motif in blockbuster therapeutics such as zolpidem (s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The imidazo[1,2- a ]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the core structural motif in blockbuster therapeutics such as zolpidem (sedative), alpidem (anxiolytic), and olprinone (cardiotonic)[1]. The introduction of a furan-2-yl moiety at the C2 position yields 2-(furan-2-yl)imidazo[1,2- a ]pyridine, a versatile intermediate with documented anti-cancer, antimicrobial, and luminescent properties[2][3].

Historically, the synthesis of this bicyclic system relies on the Tschitschibabin (Chichibabin) condensation between 2-aminopyridine and an α -haloketone. However, conventional reflux conditions suffer from prolonged reaction times (8–24 hours), poor atom economy, and the generation of intractable tar byproducts due to the thermal degradation of the furan ring.

To circumvent these bottlenecks, this protocol leverages microwave-assisted organic synthesis (MAOS) . By utilizing dielectric heating in a green solvent system (EtOH/H₂O), we achieve rapid, uniform energy transfer directly to the reacting molecules. This dramatically lowers the activation energy barrier for the rate-limiting dehydration step, accelerating the reaction from hours to minutes while suppressing side reactions[4].

Mechanistic Insight & Causality

Understanding the reaction causality is critical for rational troubleshooting. The condensation of 2-aminopyridine with 2-bromo-1-(furan-2-yl)ethan-1-one proceeds via a highly specific sequence:

  • Regioselective Alkylation: 2-Aminopyridine is an ambident nucleophile. The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic primary amine due to the localization of its lone pair in an sp2 orbital perpendicular to the π -system. Thus, the initial SN​2 attack occurs exclusively at the ring nitrogen, displacing the bromide to form an N-phenacylpyridinium bromide intermediate.

  • Intramolecular Cyclization: The addition of a mild base (NaHCO₃) neutralizes the generated HBr, deprotonating the exocyclic amine. This amine then acts as an internal nucleophile, attacking the electrophilic furan-carbonyl carbon to form a hydroxyimidazoline intermediate.

  • Microwave-Driven Aromatization: The final step is the elimination of water. Microwave irradiation provides the intense, localized thermal energy required to drive this dehydration, establishing the fully conjugated, aromatic imidazo[1,2- a ]pyridine system.

Mechanism A 2-Aminopyridine + 2-Bromo-1-(furan-2-yl)ethan-1-one B Bimolecular Nucleophilic Substitution (SN2) Ring Nitrogen Attack A->B Heat/MW C Pyridinium Intermediate (Quaternary Salt) B->C D Intramolecular Cyclization Exocyclic Amine Attacks Carbonyl C->D Base (NaHCO3) E Hydroxyimidazoline Intermediate D->E F Dehydration (-H2O) Aromatization E->F MW Driving Force G 2-(Furan-2-yl)imidazo[1,2-a]pyridine (Target Compound) F->G

Figure 1: Mechanistic pathway of the Tschitschibabin reaction under microwave irradiation.

Comparative Reaction Metrics

The transition from conventional thermal heating to microwave irradiation provides measurable improvements in yield, purity, and sustainability.

ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)
Solvent System Toluene or pure EthanolEtOH / H₂O (1:1 v/v)
Base Triethylamine / K₂CO₃NaHCO₃ (Mild, Aqueous)
Reaction Time 12 - 24 hours10 - 15 minutes
Temperature 78 °C - 110 °C110 °C (Pressurized)
Average Yield 45% - 60%88% - 95%
Impurity Profile High (Oxidation/Polymerization)Low (Clean conversion)

Experimental Protocol

Materials & Equipment
  • Reagents: 2-Aminopyridine (1.0 mmol, 94 mg), 2-Bromo-1-(furan-2-yl)ethan-1-one (1.1 mmol, 208 mg), Sodium bicarbonate (NaHCO₃, 1.5 mmol, 126 mg).

  • Solvents: Ethanol (Absolute), Deionized Water, Ethyl Acetate (EtOAc), Hexanes.

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover SP or Biotage Initiator+) equipped with an IR temperature sensor and 10 mL pressure-rated reaction vials.

Step-by-Step Synthesis Workflow

Step 1: Reaction Assembly

  • To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 94 mg (1.0 mmol) of 2-aminopyridine and 208 mg (1.1 mmol) of 2-bromo-1-(furan-2-yl)ethan-1-one.

  • Add 126 mg (1.5 mmol) of NaHCO₃. Rationale: NaHCO₃ is chosen over stronger bases (like NaOH) to prevent the base-catalyzed degradation of the α -bromoketone prior to the initial SN​2 attack.

  • Suspend the mixture in 3.0 mL of an EtOH/H₂O (1:1 v/v) mixture. Rationale: Water solubilizes the inorganic base and possesses a high microwave loss tangent ( tanδ ), ensuring rapid heating. Ethanol solubilizes the organic precursors.

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap to allow for pressure accumulation.

  • Insert the vial into the microwave synthesizer cavity.

  • Program the instrument with the following parameters:

    • Temperature: 110 °C

    • Time: 12 minutes (Hold time)

    • Power: Maximum 150 W (Dynamic attenuation)

    • Cooling: Active compressed air cooling post-reaction.

Step 3: Workup & Self-Validation

  • Upon completion and cooling to <30 °C, uncap the vial. The product typically precipitates as a crude solid due to its lower solubility in the aqueous mixture at room temperature.

  • In-Process Check (TLC): Spot the crude mixture against the starting materials on a silica gel TLC plate. Elute with EtOAc/Hexanes (1:1). The target compound will appear as a highly fluorescent blue/green spot under short-wave UV (254 nm), confirming the formation of the extended conjugated system[3].

  • Dilute the mixture with 10 mL of H₂O and extract with EtOAc (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

  • Evaporate the pure fractions to yield 2-(furan-2-yl)imidazo[1,2- a ]pyridine as an off-white to pale yellow solid.

Analytical Characterization (Expected Values)

To ensure trustworthiness and structural integrity, validate the synthesized compound against the following analytical benchmarks:

  • LC-MS (ESI+): Calculated for C₁₁H₈N₂O [M+H]⁺ m/z 185.07; Found m/z 185.10.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.08 (dt, J = 6.8, 1.2 Hz, 1H, Py-H), 7.82 (s, 1H, Imidazole-H3), 7.58 (d, J = 9.0 Hz, 1H, Py-H), 7.45 (dd, J = 1.8, 0.8 Hz, 1H, Furan-H), 7.15 (ddd, J = 9.0, 6.8, 1.2 Hz, 1H, Py-H), 6.82 (dd, J = 3.4, 0.8 Hz, 1H, Furan-H), 6.76 (td, J = 6.8, 1.0 Hz, 1H, Py-H), 6.50 (dd, J = 3.4, 1.8 Hz, 1H, Furan-H). Note: The singlet at ~7.82 ppm is the diagnostic proton of the newly formed imidazole ring.

Troubleshooting & Optimization

  • Incomplete Conversion: If the intermediate quaternary salt persists (visible by LC-MS as a highly polar mass matching the hydrated adduct), the dehydration step is incomplete. Increase the microwave hold time by 5 minutes or increase the temperature to 120 °C.

  • Tar Formation: Furan rings are sensitive to harsh oxidative or highly acidic conditions. If black, intractable tars form, ensure the reaction is strictly degassed (sparge solvents with N₂) and verify that the NaHCO₃ is not degraded, as unneutralized HBr will rapidly polymerize the furan moiety.

References

  • Manvar, P., Katariya, D., Vyas, A., Bhanderi, P., & Khunt, R. (2024). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2- a ]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Current Microwave Chemistry, 11(1), 37-50.[Link]

  • Mishra, S., & Ghosh, R. (2018). Efficient Access to Imidazo[1,2- a ]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(3), 141-145.[Link]

  • Rodríguez, J. M., et al. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2- a ]pyridine derivatives. Journal of Heterocyclic Chemistry, 57(5), 2168-2178.[Link]

Sources

Application

Application Note: 2-(Furan-2-yl)imidazo[1,2-a]pyridine as a High-Fidelity Fluorescent Probe for Multiplexed Analyte Detection

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-(Furan-2-yl)imidazo[1,2-a]pyridine (CAS: 28795-36-0)[1] Executive Summary The development of highly selective, small-mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-(Furan-2-yl)imidazo[1,2-a]pyridine (CAS: 28795-36-0)[1]

Executive Summary

The development of highly selective, small-molecule fluorescent probes is a critical frontier in environmental monitoring and cellular imaging. Imidazo[1,2-a]pyridine derivatives have emerged as a versatile class of fluorophores due to their highly tunable photophysical properties[2]. Specifically, 2-(Furan-2-yl)imidazo[1,2-a]pyridine and its fused derivatives represent a powerful Donor- π -Acceptor (D- π -A) architecture[3]. By leveraging Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT), this scaffold serves as a highly sensitive, multiplexed sensor capable of differentiating between critical heavy metals (e.g., Fe³⁺, Hg²⁺, Zn²⁺) and chemical warfare simulants in both aqueous media and live cellular environments[4][5][6].

Structural Rationale & Photophysical Mechanisms

The efficacy of 2-(Furan-2-yl)imidazo[1,2-a]pyridine as a sensor is rooted in its unique structural causality:

  • The Imidazo[1,2-a]pyridine Core: This nitrogen-fused heterocycle acts as an excellent electron acceptor and provides a rigid, planar π -conjugated framework[3][6]. The nitrogen atoms serve as borderline/soft Lewis base sites, ideal for coordinating with softer metal ions like Hg²⁺ or Zn²⁺[6][7].

  • The Furan-2-yl Moiety: The furan ring acts as an electron donor, extending the conjugation of the system. Crucially, the oxygen atom in the furan ring is a hard Lewis base. According to Hard-Soft Acid-Base (HSAB) theory, this site exhibits a strong, selective affinity for hard Lewis acids, most notably Fe³⁺[4][8].

Signal Transduction Pathways
  • Fluorescence Turn-ON (e.g., Fe³⁺, Zn²⁺): In its free state, the probe often exhibits weak fluorescence due to non-radiative decay caused by the free rotation of the furan ring. Upon coordination with Fe³⁺ or Zn²⁺, the molecule undergoes rigidification. This restricts structural isomerization and strongly enhances the Intramolecular Charge Transfer (ICT) , resulting in a pronounced hyperchromic and bathochromic shift (Turn-ON)[6][8].

  • Fluorescence Turn-OFF (e.g., Hg²⁺, Nerve Agents): Binding with heavy metals like Hg²⁺ induces a strong spin-orbit coupling known as the Heavy Atom Effect. This facilitates intersystem crossing, leading to rapid non-radiative decay and signal quenching (Turn-OFF)[4][8]. Similarly, phosphorylation of the probe by nerve agent simulants (like DCNP) disrupts the D- π -A electron push-pull system, yielding a rapid Turn-OFF response[3][5].

ProbeMechanism Probe Free Probe 2-(Furan-2-yl)imidazo[1,2-a]pyridine (Weak Fluorescence) Fe3 Fe³⁺ Addition (Hard Lewis Acid) Probe->Fe3 Specific Binding Hg2 Hg²⁺ Addition (Soft Lewis Acid) Probe->Hg2 Specific Binding ICT_ON Analyte Coordination Restricted Isomerization (Enhanced ICT) Fe3->ICT_ON Chelation ICT_OFF Analyte Coordination Heavy Atom Effect (PET Quenching) Hg2->ICT_OFF Chelation Fluor_ON Fluorescence Turn-ON (Hyperchromic Shift) ICT_ON->Fluor_ON Radiative Decay Fluor_OFF Fluorescence Turn-OFF (Signal Quenching) ICT_OFF->Fluor_OFF Non-Radiative Decay

Fig 1: Mechanistic pathway of 2-(Furan-2-yl)imidazo[1,2-a]pyridine fluorescence modulation.

Quantitative Performance Benchmarks

The following table summarizes the validated photophysical parameters of furan-substituted imidazo[1,2-a]pyridine probes across various high-priority analytes[2][5][6][8].

Target AnalyteLimit of Detection (LOD)Response TimeOutput ModalityMechanism / Shift
Fe³⁺ 4.0 ppb< 1 minTurn-ONICT Enhancement / Hyperchromic
Hg²⁺ 1.0 ppb< 1 minTurn-OFFHeavy Atom Effect / Quenching
Zn²⁺ 6.8 × 10⁻⁸ M (~68 nM)~30 secondsTurn-ONICT / Bathochromic Shift
DCNP (Tabun Simulant) Micromolar range< 10 secondsTurn-OFFPhosphorylation / ESIPT Disruption

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationale for each step.

Protocol A: In Vitro Fluorometric Titration for Metal Ion Sensing

Objective: Quantify Fe³⁺ or Hg²⁺ concentrations in aqueous media via fluorescence modulation.

  • Stock Preparation: Dissolve the synthesized probe in spectroscopic-grade DMSO to yield a 1 mM stock solution. Causality: DMSO prevents premature aggregation of the hydrophobic probe before introduction to the aqueous assay environment.

  • Working Solution: Prepare a 10 µM working solution by diluting the stock into a HEPES buffer/DMSO mixture (e.g., 9:1 v/v, pH 7.4). Causality: The 10% DMSO fraction maintains monomeric dispersion, while the HEPES buffer locks the pH, preventing protonation-induced false positives[6][7].

  • Baseline Validation (Blank Control): Transfer 2.5 mL of the working solution to a 1 cm path-length quartz cuvette[4]. Record the baseline emission spectrum (e.g., λex​ = 350–480 nm, depending on the specific derivative) to establish the I0​ value[4].

  • Titration: Incrementally add 10 mM aqueous metal nitrate stock (e.g., Fe(NO₃)₃) using a micropipette to achieve final concentrations ranging from 0 to 50 µM[4].

  • Equilibration: Mix thoroughly and incubate for 60 seconds after each addition. Causality: This ensures complete thermodynamic complexation prior to excitation.

  • Data Analysis: Plot the fluorescence intensity ratio ( I/I0​ ) against analyte concentration. Calculate the LOD using the standard 3σ/k method (where σ is the standard deviation of 10 blank measurements and k is the slope of the linear calibration curve).

Protocol B: Live-Cell Imaging in HeLa Cells

Objective: Map intracellular distribution of heavy metals with high spatial resolution[4].

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Antibiotic-Antimycotic in a humidified incubator at 37°C with 5% CO₂[4].

  • Seeding & Adherence: Seed cells onto 35 mm glass-bottom confocal dishes and incubate for 24 hours to reach ~70% confluence.

  • Probe Loading: Replace the media with fresh DMEM containing 10 µM of the probe. Incubate for 30 minutes.

  • Wash Step (Critical): Wash the cells three times with warm PBS. Causality: This removes unbound extracellular probe, eliminating background noise and ensuring that observed signals are strictly intracellular[4][7].

  • Analyte Treatment: Introduce 20 µM of the target metal ion (e.g., Fe³⁺) into the dish and incubate for an additional 30 minutes. Wash three times with PBS.

  • Imaging: Image using a Confocal Laser Scanning Microscope (CLSM). Self-Validation: Always run a parallel control group (cells loaded with probe, but treated with a vehicle instead of metal ions) to establish the basal intracellular fluorescence threshold[4][7].

Protocol C: Paper-Based Test Strips for Rapid Field Detection

Objective: Instrument-free, naked-eye/UV-lamp triage of environmental water samples[7].

  • Matrix Preparation: Immerse standard Whatman filter paper strips into a 1 mM ethanolic solution of the probe for 5 minutes[7].

  • Drying: Air-dry the strips in a dark, dust-free environment to prevent photobleaching.

  • Application: Apply 10 µL droplets of the environmental sample (e.g., tap water or lake water) directly onto the test zone[7].

  • Readout: Observe colorimetric changes under ambient light, and fluorometric changes under a portable 365 nm UV lamp[3][7]. Causality: The cellulose matrix concentrates the probe-analyte complex into a localized area, drastically amplifying the visual signal compared to bulk solution testing.

Troubleshooting & Best Practices

  • Aggregation-Caused Quenching (ACQ): If the baseline fluorescence of the blank control is unexpectedly low or highly erratic, the probe is likely forming π−π stacked aggregates in the aqueous buffer.

    • Correction: Increase the organic co-solvent fraction (e.g., up to 20% DMSO or Ethanol) to restore monomeric dispersion and stabilize the baseline[6].

  • pH Interference: The imidazo[1,2-a]pyridine nitrogen atoms can become protonated in acidic environments (pH < 5.0), which alters the ICT state and mimics a Turn-ON response, yielding false positives.

    • Correction: Strictly maintain the assay pH between 6.5 and 7.5 using robust biological buffers (HEPES or Tris-HCl) rather than unbuffered water[7].

  • Photobleaching in Live Cells: Prolonged laser exposure during confocal imaging can degrade the furan ring via photo-oxidation.

    • Correction: Utilize low laser power settings (1–5%) and employ rapid-scanning modes to preserve fluorophore integrity during time-lapse experiments.

References

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells Source: RSC Advances URL:4

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips Source: Sensors & Diagnostics (RSC Publishing) URL:7

  • A Comparative Guide to Imidazo[1,2-a]pyridine Fluorescent Probes: Performance Benchmarking and Experimental Protocols Source: Benchchem URL:2

  • Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed) URL:5

  • A novel fluorescent sensor based on Imidazo[1,2-a]pyridine for Zn2+ Source: RSC Advances (via ResearchGate) URL:6

Sources

Method

C-H functionalization methods for 2-(Furan-2-yl)imidazo[1,2-a]pyridine

[label="C-3\n(Primary Site)", fillcolor="#4285F Figure 1: Reactivity map of 2-(Furan-2-yl)imidazo[1,2-a]pyridine highlighting C-3 selectivity. Core Functionalization Workflows & Protocols Copper-Catalyzed C-3 Arylation D...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="C-3\n(Primary Site)", fillcolor="#4285F

Figure 1: Reactivity map of 2-(Furan-2-yl)imidazo[1,2-a]pyridine highlighting C-3 selectivity.

Core Functionalization Workflows & Protocols

Copper-Catalyzed C-3 Arylation

Direct C-3 arylation via copper(I) catalysis provides a highly efficient, cost-effective alternative to palladium-based cross-coupling. This method utilizes aryl iodides or bromides to construct extended π -systems[1].

Mechanistic Insight: CuI and 1,10-phenanthroline coordinate to form a highly active Ln​Cu(I) complex, which undergoes oxidative addition with the aryl halide. The base ( Cs2​CO3​ ) facilitates the deprotonation of the C-3 position, driving the catalytic cycle forward and neutralizing the hydrogen halide byproduct.

Protocol:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(furan-2-yl)imidazo[1,2- a ]pyridine (1.0 mmol), aryl iodide (1.2 mmol), CuI (10 mol%, 0.1 mmol), 1,10-phenanthroline (20 mol%, 0.2 mmol), and Cs2​CO3​ (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous DMF (3.0 mL) via syringe.

  • Reaction: Seal the tube and stir the mixture at 120 °C for 12–24 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material is highly fluorescent under 254 nm UV. The successful formation of the C-3 arylated product is indicated by a new, distinct spot with a red-shifted fluorescence profile.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 × 10 mL) to remove DMF. Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Visible-Light Photoredox C-3 Aminoalkylation

Visible light-induced direct α -amino C-H functionalization is a green, atom-economical approach to introducing complex amine motifs (e.g., tetrahydroisoquinolines) at the C-3 position using a metal-free organic photocatalyst like Rose Bengal[2].

Mechanistic Insight: Rose Bengal absorbs green light to reach a highly reactive excited state ( PC∗ ). It extracts an electron from the amine donor via Single Electron Transfer (SET), generating an amine radical cation that rapidly loses a proton to form an electrophilic iminium ion. Ambient oxygen acts as the terminal electron acceptor to regenerate the ground-state photocatalyst[2].

Mechanism PC Photocatalyst (PC) PC_star PC* (Excited) PC->PC_star Green Light PC_rad PC•⁻ (Reduced) PC_star->PC_rad SET from Amine PC_rad->PC SET to O2 Amine Amine Donor Iminium Iminium Ion Amine->Iminium -e⁻, -H⁺ Product C-3 Alkylated Product Iminium->Product + Substrate Substrate Imidazo[1,2-a]pyridine Substrate->Product

Figure 2: Photoredox catalytic cycle for the C-3 aminoalkylation using Rose Bengal.

Protocol:

  • Preparation: In a 10 mL transparent glass vial, combine 2-(furan-2-yl)imidazo[1,2- a ]pyridine (0.5 mmol), N -phenyltetrahydroisoquinoline (0.75 mmol), and Rose Bengal (2 mol%).

  • Solvent Addition: Add MeOH (2.0 mL). Do not purge with inert gas; the reaction requires ambient O2​ .

  • Reaction: Irradiate the stirring mixture with a 15 W Green LED strip at room temperature for 6–12 hours.

  • Self-Validation: The reaction mixture will maintain a deep pink/red hue from the Rose Bengal. Complete consumption of the amine donor (monitored via TLC or LC-MS) validates the efficiency of the SET process.

  • Workup: Evaporate the solvent under reduced pressure and directly load the crude residue onto a silica gel column (eluent: DCM/MeOH gradient).

Metal-Free Oxidative Thiolation

The direct transformation of a C-H bond to a C-S bond is critical for late-stage functionalization. This metal-free approach utilizes molecular iodine and DMSO to achieve regioselective C-3 thiolation[3].

Mechanistic Insight: Iodine reacts with the aryl thiol to generate a highly electrophilic sulfenyl iodide intermediate. Crucially, DMSO is not merely a solvent; it acts as the terminal oxidant. It reoxidizes the generated hydrogen iodide back to I2​ , driving the catalytic cycle while being reduced to dimethyl sulfide (DMS).

Protocol:

  • Preparation: To a reaction tube, add 2-(furan-2-yl)imidazo[1,2- a ]pyridine (0.5 mmol), aryl thiol (0.6 mmol), and I2​ (20 mol%, 0.1 mmol).

  • Solvent Addition: Add DMSO (2.0 mL).

  • Reaction: Stir the mixture at 80 °C for 4–8 hours open to the air.

  • Self-Validation: The generation of a distinct, pungent odor (dimethyl sulfide) serves as an immediate, physical validation that the DMSO-driven oxidative cycle is actively turning over.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (10 mL) to neutralize residual iodine (solution turns from brown to pale yellow/colorless). Extract with EtOAc (3 × 15 mL), wash with water, dry, and purify via column chromatography.

Quantitative Data & Troubleshooting

Table 1: Comparative Analysis of C-H Functionalization Strategies

MethodCatalyst / ReagentsTemp (°C)Time (h)Typical YieldKey Advantage
Arylation CuI, 1,10-phen, Cs2​CO3​ , DMF12012–2465–85%Cost-effective alternative to Pd; broad aryl halide scope.
Aminoalkylation Rose Bengal, Air ( O2​ ), MeOH256–1270–92%Metal-free, room temperature, highly atom-economical.
Thiolation I2​ , DMSO804–875–90%Transition-metal-free C-S bond formation; scalable.

Table 2: Troubleshooting & Self-Validation Metrics

ReactionVisual / Physical IndicatorCommon Failure ModeCorrective Action
Arylation Red-shifted fluorescence on TLCNo product formation (catalyst death)Ensure strict anhydrous/anaerobic conditions during setup; use fresh CuI.
Aminoalkylation Deep pink solution; consumption of amineSluggish reaction rateEnsure adequate oxygen diffusion (open to air) and optimal LED distance (1-2 cm).
Thiolation Odor of Dimethyl Sulfide (DMS)Over-oxidation to sulfoxide/sulfoneStrictly control temperature at 80 °C; avoid excess reaction times.

References

  • Source: Molecules (NIH / PubMed Central)
  • Source: PMC (NIH)
  • Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Application

Probing the Binding Landscape: A Detailed Application Protocol for Molecular Docking of 2-(Furan-2-yl)imidazo[1,2-a]pyridine

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 2-(Furan-2-yl)imidazo[1,2-a]pyridine, a member of a promising class of heterocyclic compounds with demonstrated therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 2-(Furan-2-yl)imidazo[1,2-a]pyridine, a member of a promising class of heterocyclic compounds with demonstrated therapeutic potential.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. It emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and validated approach to predicting ligand-protein interactions.

The imidazo[1,2-a]pyridine and its isostere, imidazo[1,2-a]pyrimidine, are privileged scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5] Derivatives of this core structure have been shown to target key proteins in cellular signaling pathways, such as protein kinases, making them attractive candidates for further development.[1] Molecular docking is a critical computational technique that predicts the preferred orientation of a molecule when bound to a target, allowing for the elucidation of binding mechanisms and the rational design of more potent and selective inhibitors.[6][7][8]

This protocol will utilize a suite of widely accessible and validated open-source software: AutoDock Vina for the docking calculations, PyMOL for visualization and protein preparation, and Avogadro for ligand preparation.[9][10][11][12][13]

I. Foundational Principles: The "Why" Behind the "How"

A successful molecular docking experiment is more than a mere simulation; it's a hypothesis-generating tool grounded in the principles of molecular recognition. The reliability of the predicted binding poses and affinities is directly contingent on the meticulous preparation of both the ligand and the protein receptor, as well as the careful definition of the search space.[8][14] This protocol is designed to be self-validating, incorporating a crucial redocking step to ensure the chosen parameters can reproduce a known binding mode.[15][16][17][18]

II. The Workflow: A Visual Overview

The entire molecular docking process can be visualized as a sequential workflow, from data acquisition to the final analysis of results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase A 1. Ligand Preparation (2-(Furan-2-yl)imidazo[1,2-a]pyridine) C 3. Binding Site Definition & Grid Generation A->C B 2. Protein Target Selection & Preparation B->C D 4. Running AutoDock Vina C->D E 5. Analysis of Docking Poses & Binding Affinity D->E F 6. Protocol Validation (Redocking) E->F

Caption: A high-level overview of the molecular docking workflow.

III. Detailed Experimental Protocols

Protocol 1: Ligand Preparation for 2-(Furan-2-yl)imidazo[1,2-a]pyridine

The accuracy of a docking study begins with a high-quality, energetically minimized 3D structure of the ligand.

Objective: To generate a 3D structure of 2-(Furan-2-yl)imidazo[1,2-a]pyridine, assign appropriate atom types and charges, and save it in the required format for AutoDock Vina.

Software: Avogadro, MGLTools (part of AutoDock Tools)

Methodology:

  • Structure Generation:

    • Open Avogadro.

    • If the 2D structure is available (e.g., from PubChem or drawn in a chemical drawing program), import it. Otherwise, build the molecule from scratch using the build tool.[12][13] The structure consists of an imidazo[1,2-a]pyridine core with a furan ring attached at the 2-position.

  • Adding Hydrogens and Setting pH:

    • It is crucial to ensure the correct protonation state of the ligand at physiological pH.

    • In Avogadro, navigate to Build > Add Hydrogens for pH... and set the pH to 7.4.[12][13] This step adds hydrogens and adjusts the protonation state of ionizable groups.

  • Energy Minimization:

    • To obtain a low-energy conformation, perform an energy minimization.

    • Go to Extensions > Optimize Geometry. Avogadro will use a force field (like UFF or MMFF94) to find a stable conformation.[19]

  • File Format Conversion and Preparation for Docking:

    • Save the optimized structure as a .mol2 file. This format retains bond order information, which is beneficial for the next steps.[12]

    • Open MGLTools and load the .mol2 file of the ligand.

    • In MGLTools, select the ligand and go to Ligand > Input > Choose.

    • The software will automatically assign Gasteiger charges and merge non-polar hydrogens.

    • Define the rotatable bonds by going to Ligand > Torsion Tree > Detect Root.

    • Save the prepared ligand as a .pdbqt file. This format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Protocol 2: Protein Target Selection and Preparation

The choice of the protein target is critical. While a co-crystal structure of 2-(Furan-2-yl)imidazo[1,2-a]pyridine with its target would be ideal, such data is not always available. In its absence, a representative protein from a class known to be targeted by this scaffold should be chosen. For this protocol, we will select a relevant protein kinase, a common target for imidazo[1,2-a]pyridine derivatives.[1] Let's assume we are targeting an oxidoreductase, as suggested by recent studies on similar compounds.[20][21]

Objective: To prepare the 3D structure of the target protein for docking by removing unwanted molecules, adding hydrogens, and assigning charges.

Software: PyMOL, MGLTools

Methodology:

  • Protein Structure Retrieval:

    • Download the PDB file of the chosen protein target from the Protein Data Bank (e.g., a structure of an oxidoreductase with a bound inhibitor). It is crucial to select a high-resolution crystal structure (ideally < 2.5 Å).[14]

  • Initial Protein Cleaning in PyMOL:

    • Open the PDB file in PyMOL.

    • Remove water molecules, co-solvents, and any co-crystallized ligands that are not part of the study. This can be done using the remove command in the PyMOL command line (e.g., remove resn HOH).

    • Inspect the protein for any missing residues or loops. If significant portions are missing, homology modeling may be necessary, which is beyond the scope of this protocol.

    • Save the cleaned protein as a new PDB file.

  • Preparation for Docking using MGLTools:

    • Open the cleaned PDB file in MGLTools.

    • Go to Grid > Macromolecule > Choose and select the protein.

    • MGLTools will prompt you to add hydrogens, assign charges (Kollman charges are standard), and merge non-polar hydrogens. Follow the on-screen instructions.

    • Save the prepared protein as a .pdbqt file.

Protocol 3: Defining the Binding Site and Running the Docking Simulation

Objective: To define the search space for docking on the protein and to run the molecular docking simulation using AutoDock Vina.

Software: MGLTools, AutoDock Vina

Methodology:

  • Defining the Grid Box:

    • In MGLTools, with the prepared protein loaded, go to Grid > Grid Box.

    • A box representing the search space will appear.[22] The center and dimensions of this box need to be defined.

    • If a co-crystallized ligand was present in the original PDB file, a common practice is to center the grid box on the position of that ligand. This ensures the search is focused on a known binding pocket.[8]

    • Adjust the size of the box to encompass the entire binding site, typically with a buffer of 4-6 Å around the known ligand.[8]

    • Note down the coordinates of the center of the box (center_x, center_y, center_z) and the dimensions of the box (size_x, size_y, size_z).[7][10]

  • Creating the Configuration File:

    • AutoDock Vina requires a configuration text file (conf.txt) that specifies the input files and docking parameters.[10][23]

    • Create a text file with the following content, replacing the file names and coordinates with your own:

    • The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computational time but also the reliability of the result. The default of 8 is often a good starting point.[9]

  • Running AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.

    • Execute the following command:[10]

    • Vina will perform the docking and generate an output file (by default, out.pdbqt) containing the predicted binding poses and a log file (log.txt) with the binding affinity scores.[10][23]

IV. Analysis and Validation of Docking Results

The output of a docking simulation is a set of predicted binding poses and their corresponding scores. Critical evaluation of these results is essential.

Protocol 4: Analyzing Docking Poses and Binding Affinities

Objective: To visualize the predicted binding poses, analyze the interactions with the protein, and interpret the binding affinity scores.

Software: PyMOL

Methodology:

  • Visualizing the Docked Poses:

    • Open the prepared protein .pdbqt file in PyMOL.

    • Load the docking output file (out.pdbqt). PyMOL will display the different predicted binding poses of the ligand.

    • Analyze the top-ranked poses (those with the most favorable binding affinity scores).[22][24] The binding affinity is given in kcal/mol in the log file and is also embedded in the output .pdbqt file.

  • Analyzing Ligand-Protein Interactions:

    • For the best-scoring pose, identify the key interactions with the protein's active site residues.

    • Use PyMOL's visualization tools to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

    • This analysis provides insights into the structural basis of the predicted binding.

Protocol 5: Validation of the Docking Protocol

This is a critical step to establish the trustworthiness of your docking setup.[15]

Objective: To validate the docking protocol by redocking a known ligand into its co-crystallized protein structure and comparing the predicted pose to the experimental one.

Methodology:

  • Preparation for Redocking:

    • Use the crystal structure of the protein that contains a co-crystallized ligand.

    • Separate the ligand and the protein into two different files.

    • Prepare both the protein and the separated ligand using the same procedures described in Protocols 1 and 2.

  • Running the Redocking Simulation:

    • Use the same grid box parameters that encompass the original position of the co-crystallized ligand.

    • Run AutoDock Vina as described in Protocol 3.

  • Calculating the Root Mean Square Deviation (RMSD):

    • The primary metric for validating a docking pose is the RMSD between the predicted pose and the original crystallographic pose.[15][16][18]

    • In PyMOL, align the redocked protein-ligand complex with the original crystal structure.

    • Use the rms_cur command to calculate the RMSD between the heavy atoms of the redocked ligand and the crystallographic ligand.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[16][18]

V. Data Presentation

Quantitative results from the docking and validation should be summarized for clarity.

Table 1: Docking Results for 2-(Furan-2-yl)imidazo[1,2-a]pyridine

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues
1-9.2Tyr216, His222, Lys270
2-8.8...
3-8.5...

Note: The data in this table is illustrative, based on similar compounds found in the literature, and should be replaced with actual results from the user's docking experiment.[20][21]

Table 2: Docking Protocol Validation Results

MetricValueAcceptance Criteria
RMSD of Redocked Ligand< 2.0 Å≤ 2.0 Å

VI. Concluding Remarks

This application note provides a detailed and scientifically grounded protocol for the molecular docking of 2-(Furan-2-yl)imidazo[1,2-a]pyridine. By following these steps, researchers can generate reliable predictions of ligand-protein interactions, which can guide further experimental studies and the optimization of lead compounds. It is imperative to remember that molecular docking is a computational model, and its predictions should always be validated through experimental methods.[25]

VII. References

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Bioinformatics Review. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]

  • Free Video: Molecular Docking Analysis - Autodock Results and Visualization from Bioinformatics With BB. Class Central. [Link]

  • (PDF) Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate. [Link]

  • Creating/modifying ligand molecules. ScotChem. [Link]

  • Singh, T., & Biswas, D. (2017). Ligand docking and binding site analysis with pymol and autodock/vina. International Journal of Research in Pharmaceutical and Nano Sciences, 6(3), 115-122. [Link]

  • Creating / modifying ligand molecules — ScotCHEM protein-ligand docking course documentation. ScotChem. [Link]

  • How can I validate a docking protocol?. (2015, July 7). ResearchGate. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

  • sha256feng/Autodock-vina-example: A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. [Link]

  • Video Tutorial: Autodock Vina Result Analysis with PyMol. (2018, December 4). Bioinformatics Review. [Link]

  • Sakkiah, S., Thangapandian, S., John, S., & Lee, K. W. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Cheminformatics, 2(1), 1-13. [Link]

  • Ligand Preparation for Drug Discovery. Scribd. [Link]

  • Ardin, M., & Fusi, F. (2022). DockingPie: a consensus docking plugin for PyMOL. Bioinformatics, 38(21), 4967-4969. [Link]

  • Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 21(5), e1012043. [Link]

  • Lee, J., Cheng, X., Swails, J. M., Yeom, M. S., Gumbart, J. C., & Im, W. (2016). Preparing membrane proteins for simulation using CHARMM-GUI. Methods in molecular biology (Clifton, N.J.), 1415, 287–299. [Link]

  • Preparing Membrane Proteins for Simulation Using CHARMM-GUI. Journal of Visualized Experiments. [Link]

  • How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. GROMACS forum. [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS omega. [Link]

  • Ives, J. L., Merta, P. J., Mullaney, J. T., & Scott, M. K. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of medicinal chemistry, 33(9), 2498–2504. [Link]

  • Complex Build: How to Add a New Ligand. (2022, January 9). YouTube. [Link]

  • Jo, S., & Im, W. (2023). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. Journal of Chemical Information and Modeling, 63(15), 4639-4645. [Link]

  • (PDF) Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025, May 27). ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., & Al-Zahrani, A. A. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Studies. Chemical Methodologies, 9(5), 1-17. [Link]

  • Lee, J., & Im, W. (2025). CHARMM-GUI EnzyDocker for Protein–Ligand Docking of Multiple Reactive States along a Reaction Coordinate in Enzymes. Journal of Chemical Theory and Computation. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025, May 27). Asian Journal of Chemistry, 37(5), 1-6. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders-Drug Targets, 24(8). [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 7). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (2025, November 3). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. (2021, August 1). Bioorganic & Medicinal Chemistry, 43. [Link]

  • 2-FURAN-2-YL-IMIDAZO[1,2-A]PYRIMIDINE — Chemical Substance Information. NextSDS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Reaction Yield in 2-(Furan-2-yl)imidazo[1,2-a]pyridine Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific reasoning behind our recommendations to empower you to optimize your reaction yields and obtain high-purity products.

Introduction: The Importance and Synthetic Challenges of 2-(Furan-2-yl)imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The 2-(Furan-2-yl) substituted analogue is a key pharmacophore in the development of novel therapeutics. However, its synthesis can be challenging, with researchers often facing issues of low yield, side product formation, and purification difficulties.

This guide will focus on the most common and effective synthetic strategies, providing a framework for systematic troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the likely causes and actionable solutions.

FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyridine can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Recommended Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Purity of Starting Materials Impurities in 2-aminopyridine, the furan-containing α-haloketone (e.g., 2-bromoacetylfuran), or solvents can act as catalysts for side reactions or inhibit the desired transformation.- Verify Purity: Use high-purity, commercially available reagents. If synthesizing starting materials in-house, ensure they are thoroughly purified and characterized (NMR, melting point).- Solvent Quality: Use anhydrous solvents, especially for reactions sensitive to moisture.
Suboptimal Reaction Conditions Temperature, reaction time, and concentration are critical parameters that influence reaction kinetics and equilibrium.- Temperature Optimization: If the reaction is sluggish, consider a modest increase in temperature. However, be aware that excessive heat can promote side reactions. Start with room temperature or gentle heating (e.g., 50-60 °C) and monitor progress by TLC.[2]- Time Course Study: Run small-scale reactions and monitor by TLC at regular intervals to determine the optimal reaction time.
Inefficient Catalyst or Incorrect Catalyst Loading The choice and amount of catalyst can dramatically impact the reaction rate and yield.- Catalyst Screening: For catalyzed reactions (e.g., copper or iodine-based), screen different catalysts to find the most effective one for your specific substrates.[3][4]- Optimize Loading: Vary the catalyst loading (e.g., 5, 10, 20 mol%) to find the optimal concentration.
Incomplete Reaction The reaction may not be proceeding to completion due to insufficient activation energy or unfavorable equilibrium.- Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.- Increase Reaction Time/Temperature: If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
FAQ 2: I'm observing significant side product formation. What are the common side products and how can I minimize them?

Side product formation is a common challenge that directly impacts the yield and purity of the desired product. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Their Mitigation:

Side Product Plausible Formation Mechanism Strategies for Minimization
Polymerization of Furan Moiety The furan ring can be sensitive to acidic conditions, leading to polymerization.- Control pH: If using an acid catalyst, use the minimum effective amount. Consider using a milder Lewis acid or a solid-supported acid catalyst that can be easily filtered off.- Temperature Control: Avoid excessive heat, which can accelerate polymerization.
Over-alkylation of the Product The nitrogen atoms in the imidazo[1,2-a]pyridine product can be nucleophilic and react with the α-haloketone starting material, leading to the formation of a quaternary salt.- Control Stoichiometry: Use a 1:1 or a slight excess of the 2-aminopyridine to the α-haloketone to ensure the electrophile is consumed before it can react with the product.- Slow Addition: Add the α-haloketone slowly to the reaction mixture to maintain a low concentration of the electrophile.
Formation of Schiff Base By-product (in GBB reaction) In the Groebke-Blackburn-Bienaymé (GBB) reaction, the intermediate Schiff base formed between the aldehyde (furfural) and 2-aminopyridine may be stable and not proceed to the final product.- Use of a Catalyst: A Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid can promote the subsequent cyclization step.[5]- Solvent Choice: Switching to a less nucleophilic solvent like trifluoroethanol can sometimes be beneficial.

Reaction Mechanisms and Optimization Strategies

A deeper understanding of the reaction mechanisms will empower you to make informed decisions to improve your reaction outcomes.

Mechanism 1: Classical Condensation of 2-Aminopyridine with 2-Bromoacetylfuran

This is one of the most common methods for the synthesis of imidazo[1,2-a]pyridines. The reaction proceeds through a two-step sequence:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization 2-Aminopyridine 2-Aminopyridine Intermediate_1 N-Alkylated Intermediate 2-Aminopyridine->Intermediate_1 Nucleophilic Attack 2-Bromoacetylfuran 2-Bromoacetylfuran 2-Bromoacetylfuran->Intermediate_1 Product 2-(Furan-2-yl)imidazo[1,2-a]pyridine Intermediate_1->Product Dehydration

Caption: Classical synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyridine.

Optimization Insights:

  • Base: The reaction is often facilitated by a mild base (e.g., NaHCO₃) to neutralize the HBr formed during the reaction.

  • Solvent: Polar protic solvents like ethanol are commonly used.

Mechanism 2: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines, which can be subsequently modified.[2][5][6] For the synthesis of a 2-(furan-2-yl) derivative, furfural would be used as the aldehyde component.

G Furfural Furfural Schiff_Base Schiff Base Intermediate Furfural->Schiff_Base 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Schiff_Base Isocyanide Isocyanide Nitrile_Adduct Nitrile Adduct Isocyanide->Nitrile_Adduct Nucleophilic Attack Schiff_Base->Nitrile_Adduct Product 3-Amino-2-(furan-2-yl)imidazo[1,2-a]pyridine Nitrile_Adduct->Product Intramolecular Cyclization

Caption: The Groebke-Blackburn-Bienaymé (GBB) reaction pathway.

Optimization Insights:

  • Catalyst: Lewis or Brønsted acids are often required to promote the reaction.[5]

  • Solvent: Methanol or ethanol are common solvents.

  • Temperature: Reactions are often run at room temperature to moderate heat.

Detailed Experimental Protocols

The following protocols are provided as a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and the purity of your reagents.

Protocol 1: Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine (A GBB Reaction Approach)

This protocol is adapted from a reported synthesis and provides a detailed procedure for a closely related compound.[2]

Materials:

  • 2-Aminopyridine

  • Furfural

  • Cyclohexyl isocyanide

  • Ammonium chloride (NH₄Cl)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed vial, combine 2-aminopyridine (1 mmol), furfural (1 mmol), and cyclohexyl isocyanide (1 mmol).

  • Add a catalytic amount of NH₄Cl (e.g., 10 mol%).

  • Add water as the solvent (e.g., 2 mL).

  • Stir the reaction mixture vigorously at 60 °C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure product.

Expected Yield: Moderate to good yields (67-86%) have been reported for similar substrates.[2]

Protocol 2: General Procedure for Purification by Column Chromatography

Materials:

  • Crude product

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-(Furan-2-yl)imidazo[1,2-a]pyridine.

Characterization of 2-(Furan-2-yl)imidazo[1,2-a]pyridine

Accurate characterization of the final product is essential to confirm its identity and purity. For the related compound, N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine, the following spectroscopic data has been reported:[2]

  • ¹H NMR (500 MHz, CDCl₃) δ: 7.97 (dd, J = 6.9, 0.8 Hz, 1H), 7.41 (dd, J = 6.5, 0.7 Hz, 2H), 7.02 (dd, J = 8.4, 7.3 Hz, 1H), 6.78 (d, J = 3.2, 1H), 6.69 (t, J = 6.5, 1H), 6.49–6.46 (m, 1H), 3.53 (s, 1H), 2.91–2.85 (m, 1H), 1.83–1.79 (m, 2H), 1.67–1.63 (m, 2H), 1.54–1.50 (m, 1H), 1.23–1.10 (m, 5H) ppm.

  • ¹³C NMR (126 MHz, CDCl₃) δ: 150.4, 141.8, 141.3, 128.1, 125.5, 123.8, 122.7, 117.2, 111.5, 111.4, 106.3, 57.0, 34.1, 25.7, 24.9 ppm.

  • HRMS (ESI-TOF) m/z: calcd. for C₁₇H₂₀N₃O⁺ [M + H]⁺ 282.1601, found 282.1616.

Researchers should expect similar characteristic peaks for the parent 2-(Furan-2-yl)imidazo[1,2-a]pyridine, with the absence of signals corresponding to the cyclohexylamino group.

Conclusion

Improving the yield in the synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyridine requires a systematic and informed approach. By carefully considering the purity of starting materials, optimizing reaction conditions, and understanding the underlying reaction mechanisms, researchers can significantly enhance their synthetic outcomes. This guide provides a foundation for troubleshooting and a roadmap for successful synthesis.

References

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. 2020;5(22):12876-12886. Available from: [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. The Royal Society of Chemistry. 2019. Available from: [Link]

  • Comparison Table of Various Methods for the Synthesis of Imidazo[1,2-a]pyridines a. ResearchGate. Available from: [Link]

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. 2020;5(22):12876-12886. Available from: [Link]

  • Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Semantic Scholar. 2020. Available from: [Link]

  • The Groebke-Blackburn-Bienayme Reaction. University of Groningen Research Portal. 2019. Available from: [Link]

  • ¹³C NMR spectra of 2-(furan-2-yl)-1H-imidazole: (bottom) DMSO-d6, 500... ResearchGate. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. 2021. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021;6(50):34336-34355. Available from: [Link]

  • ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine: (bottom) dissolved in... ResearchGate. Available from: [Link]

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. PMC. 2014. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. 2022. Available from: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. 2021;10(2):2565-2571. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Publishing. 2019. Available from: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available from: [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. 2017. Available from: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. 2018. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. 2016. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. 2016. Available from: [Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 2-(Furan-2-yl)imidazo[1,2-a]pyridine

Welcome to the Technical Support Center for the chromatographic analysis of 2-(Furan-2-yl)imidazo[1,2-a]pyridine. This compound presents unique analytical challenges due to its dual-ring system: a weakly basic imidazo[1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-(Furan-2-yl)imidazo[1,2-a]pyridine. This compound presents unique analytical challenges due to its dual-ring system: a weakly basic imidazo[1,2-a]pyridine core (pKa ~4.7)[1] and an electron-rich furan ring. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the causality behind peak tailing, retention time drift, and analyte degradation, ensuring a robust and self-validating HPLC workflow.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing for 2-(Furan-2-yl)imidazo[1,2-a]pyridine on standard C18 columns? Expert Insight: Peak tailing (As > 1.5) for this compound is primarily driven by secondary ion-exchange interactions. The basic nitrogen in the imidazopyridine core becomes protonated at acidic to neutral pH levels. These positively charged cations interact strongly with unreacted, acidic residual silanols (-Si-O⁻) on the silica stationary phase. Solution: To suppress this interaction, you must either neutralize the analyte or mask the silanols. Operating at a pH of 5.8–6.5 (using ammonium acetate) ensures the imidazopyridine core remains predominantly neutral, eliminating ionic interactions[2]. Alternatively, using a highly end-capped column designed for basic compounds can physically shield the silanols.

Q2: To improve peak shape, can I use a highly acidic mobile phase (e.g., 0.1% TFA, pH ~2.0)? Expert Insight: While dropping the pH below 2.7 fully protonates the imidazopyridine core (pushing it away from its pKa of ~4.7) and protonates residual silanols (reducing their negative charge), you must consider the furan ring. Furan rings are sensitive to highly acidic conditions and can undergo acid-catalyzed ring-opening or degradation over time[3]. Solution: If you use 0.1% TFA, do not leave sample solutions in the autosampler for extended periods (>12 hours). A safer, field-proven alternative is to use a volatile buffer like 10 mM Ammonium Acetate adjusted to pH 5.8. This avoids extreme acidity while providing excellent peak symmetry for imidazopyridine derivatives.

Q3: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as the organic modifier? Expert Insight: Both modifiers are viable, but they offer different selectivity mechanisms. MeCN is aprotic, generally providing sharper peaks, lower backpressure, and purely hydrophobic partitioning. MeOH is protic and can engage in hydrogen bonding with the imidazopyridine nitrogen and the furan oxygen. Solution: Start with MeCN for maximum efficiency. If you encounter co-eluting structurally similar impurities (e.g., des-furan degradants), switch to MeOH to leverage hydrogen-bonding selectivity.

Q4: My retention times are drifting unpredictably between injections. How do I stabilize them? Expert Insight: Retention time drift for ionizable compounds occurs when the mobile phase lacks sufficient buffering capacity, especially if the pH is too close to the analyte's pKa. If you are using unbuffered water/acetonitrile with just 0.1% formic acid (pH ~2.7), slight variations in the column environment can shift the ionization equilibrium of the imidazopyridine core. Solution: Implement a true buffer system. Ensure your buffer concentration is between 10 mM and 20 mM, and that the target pH is at least 1.0 unit away from the pKa of 4.7.

Part 2: Quantitative Data Presentation

The following table summarizes the causality between mobile phase selection, analyte ionization, and resulting chromatographic performance.

Mobile Phase AdditiveTarget pHAnalyte Ionization StateExpected Peak Symmetry (As)Furan Ring Stability
0.1% TFA ~2.0Fully Protonated (+)Excellent (1.0 - 1.1)Moderate (Risk of degradation >12h)
10 mM Ammonium Formate ~3.8Mixed / Partially ProtonatedPoor to Fair (1.3 - 1.8)High
10 mM Ammonium Acetate ~5.8Mostly NeutralGood (1.1 - 1.2)High
10 mM Ammonium Bicarbonate ~7.8Fully NeutralExcellent (1.0 - 1.1)High

Part 3: Standard Operating Protocols (SOP)

Protocol: Preparation and Self-Validation of pH 5.8 Ammonium Acetate Mobile Phase

This protocol is designed as a self-validating system. By strictly controlling the pH and verifying system suitability before analysis, you guarantee the integrity of your results.

Step 1: Buffer Preparation Weigh exactly 0.77 g of HPLC-grade Ammonium Acetate. Dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm) to achieve a 10 mM concentration. Causality: 10 mM provides sufficient ionic strength to buffer the column without precipitating in high organic concentrations.

Step 2: pH Adjustment Measure the pH using a calibrated meter. Adjust to exactly 5.8 using dilute acetic acid (1% v/v) or dilute ammonium hydroxide if necessary. Causality: A pH of 5.8 is >1 unit above the analyte pKa (~4.7), ensuring the imidazopyridine core remains largely neutral, minimizing silanol interactions while protecting the furan ring.

Step 3: Filtration and Degassing Filter the buffer through a 0.22 µm hydrophilic PTFE membrane under a vacuum to remove particulates and dissolved gases.

Step 4: System Equilibration Purge the HPLC lines. Pump the mobile phase (e.g., Isocratic 60:40 Buffer:Acetonitrile) through the C18 column at 1.0 mL/min for at least 15 column volumes.

Step 5: Self-Validation (System Suitability Test) Inject a standard solution of 2-(Furan-2-yl)imidazo[1,2-a]pyridine (10 µg/mL). Evaluate the following parameters to validate the system:

  • Tailing Factor (As): Must be ≤ 1.2. (Confirms suppression of silanol interactions).

  • Theoretical Plates (N): Must be ≥ 5000. (Confirms column efficiency).

  • Retention Time RSD: Must be ≤ 1.0% over 5 replicate injections. (Confirms buffer capacity is sufficient). If these criteria are met, the system is validated and sample analysis may proceed.

Part 4: Analytical Workflows & Mechanisms

OptimizationWorkflow Start Start: Initial HPLC Run (Water/MeCN + 0.1% FA) CheckPeak Evaluate Peak Shape & Retention Time Start->CheckPeak Tailing Severe Tailing (As > 1.5) CheckPeak->Tailing GoodPeak Good Symmetry (As < 1.2) CheckPeak->GoodPeak CheckFuran Assess Furan Stability in Autosampler Tailing->CheckFuran Drift RT Drifting? GoodPeak->Drift UseAcetate Switch to 10mM Ammonium Acetate (pH 5.8) CheckFuran->UseAcetate Long Queue (>12h) UseTFA Use 0.1% TFA (pH 2.0) Analyze Immediately CheckFuran->UseTFA Short Queue (<12h) UseAcetate->Drift UseTFA->Drift IncreaseBuffer Increase Buffer Concentration to 20mM Drift->IncreaseBuffer Yes Validate System Suitability Validation Drift->Validate No IncreaseBuffer->Validate

Workflow for optimizing mobile phase conditions for 2-(Furan-2-yl)imidazo[1,2-a]pyridine.

Mechanism cluster_Silica Silica Stationary Phase Analyte 2-(Furan-2-yl)imidazo [1,2-a]pyridine (Protonated Nitrogen) Silanol Residual Silanols (-Si-O⁻) Analyte->Silanol Ion-Exchange (Causes Tailing) C18 C18 Ligands (Hydrophobic) Analyte->C18 Ideal Partitioning Buffer Ammonium Acetate Buffer (pH 5.8) Buffer->Analyte Neutralizes Analyte Buffer->Silanol NH4+ Masks Silanols

Mechanistic interaction between the basic imidazopyridine core, residual silanols, and buffer.

References

  • Development, Validation and Stability indicating new RP-HPLC method for the Determination of Zolpidem tartrate in pure and Pharmaceutical Formulations - Research Journal of Pharmacy and Technology. 2

  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC (National Institutes of Health). 3

  • Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem (National Institutes of Health). 1

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Validation of Molecular Docking for 2-(Furan-2-yl)imidazo[1,2-a]pyridine and its Analogs

In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities including anticancer, antiviral, and anti-in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The specific derivative, 2-(Furan-2-yl)imidazo[1,2-a]pyridine, with its unique electronic and structural features, presents a compelling case for targeted therapeutic development. Molecular docking, a powerful computational technique, is instrumental in predicting the binding orientation and affinity of such small molecules to their protein targets, thereby accelerating the identification of promising drug candidates.[3] However, the predictive power of any in silico model is only as robust as its validation.

This guide provides a comprehensive framework for the validation of molecular docking studies concerning 2-(Furan-2-yl)imidazo[1,2-a]pyridine and its derivatives. We will delve into the critical interplay between computational predictions and experimental data, offering a pragmatic approach for researchers in medicinal chemistry and drug development. Our focus will be on establishing a self-validating system where computational insights are rigorously tested against real-world biological activity.

The Imperative of Docking Validation: Beyond the Score

Molecular docking simulations generate a binding affinity score, often expressed in kcal/mol, which is a theoretical estimation of how well a ligand might bind to a protein's active site. While this score is a useful metric, relying on it in isolation can be misleading. Factors such as the scoring function's limitations, the flexibility of the protein target, and the presence of water molecules can all influence the accuracy of the prediction. Therefore, a multi-faceted validation approach is not just recommended; it is essential for the progression of a drug discovery project.

The core principle of docking validation is to establish a strong correlation between the predicted binding affinities and experimentally determined biological activities. This process not only builds confidence in the docking protocol for screening new compounds but also provides valuable insights into the structure-activity relationships (SAR) of the chemical series.

A Comparative Workflow for Docking Validation

The following workflow outlines a systematic approach to validating molecular docking studies for 2-(Furan-2-yl)imidazo[1,2-a]pyridine and its analogs. This process is iterative and aims to refine the computational model based on experimental feedback.

G cluster_computational Computational Arm cluster_experimental Experimental Arm cluster_validation Validation & Refinement prep 1. Target & Ligand Preparation dock 2. Molecular Docking (e.g., AutoDock, Glide) prep->dock analysis 3. Pose & Score Analysis dock->analysis correlation 6. Correlation Analysis (Docking Score vs. Activity) analysis->correlation synthesis 4. Synthesis of Analogs assay 5. In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell-based) synthesis->assay assay->correlation refinement 7. Model Refinement correlation->refinement refinement->dock Iterative Improvement

Figure 1: A comprehensive workflow for the validation of molecular docking studies, integrating computational and experimental approaches.

Methodologies: A Tale of Two Disciplines

The validation of molecular docking is a synergistic process that bridges computational modeling with traditional wet-lab experimentation. Here, we detail the key protocols for each arm of this process.

Part 1: The Computational Protocol

The choice of software and the meticulous preparation of both the protein target and the ligand are foundational to a successful docking study.

1.1. Target Protein Preparation:

  • Selection: Choose a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). For imidazo[1,2-a]pyridine derivatives, relevant targets could include kinases like CDK2 or oxidoreductases, depending on the therapeutic goal.[3][4]

  • Preparation:

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Repair any missing side chains or loops using tools like Prime in the Schrödinger suite or Modeller.

    • Define the binding site (grid generation) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

1.2. Ligand Preparation:

  • Generation of 3D Structures: Convert the 2D structure of 2-(Furan-2-yl)imidazo[1,2-a]pyridine and its analogs into 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., OPLS, MMFF94).

  • Tautomeric and Ionization States: Generate possible tautomers and ionization states relevant to physiological pH (7.4).

1.3. Molecular Docking Software and Parameters:

Several software packages are available for molecular docking, each with its own search algorithms and scoring functions. A comparative approach using multiple software can provide a more robust prediction.

SoftwareSearch AlgorithmScoring FunctionKey Considerations
AutoDock Vina Broyden–Fletcher–Goldfarb–Shanno (BFGS)EmpiricalWidely used, open-source, and computationally efficient.
Glide (Schrödinger) Hierarchical searchGlideScore (empirical with force field terms)High accuracy, but requires a commercial license.
GOLD Genetic AlgorithmGoldScore, ChemScore, ASP, PLPAllows for protein flexibility.

Protocol: A Comparative Docking Run

  • Prepare the target protein and a set of at least 5-10 imidazo[1,2-a]pyridine analogs with known biological activity.

  • Perform docking simulations for each analog against the prepared target using at least two different software packages (e.g., AutoDock Vina and Glide).

  • For each docking run, save the top-scoring poses for each ligand.

  • Analyze the binding interactions (hydrogen bonds, hydrophobic interactions, etc.) for the best-scoring poses.

Part 2: The Experimental Validation Protocol

The synthesis of a focused library of analogs and their subsequent biological evaluation are the cornerstones of experimental validation.

2.1. Synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyridine Analogs:

A common synthetic route involves the condensation of a 2-aminopyridine with a 2-bromoacetylfuran derivative.[4] By varying the substituents on both the imidazo[1,2-a]pyridine core and the furan ring, a library of analogs can be generated to probe the SAR.

2.2. In Vitro Biological Assays:

The choice of assay depends on the biological target.

  • Enzyme Inhibition Assays: If the target is an enzyme (e.g., a kinase), determine the IC50 values of the synthesized compounds. This provides a quantitative measure of their inhibitory potency.

  • Cell-based Assays: For anticancer studies, cell viability assays (e.g., MTT assay) on relevant cancer cell lines (e.g., MCF7 for breast cancer) can be used to determine the GI50 or IC50 values.[4]

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) can directly measure the binding affinity (KD) of the compounds to the target protein, providing a direct comparison to the docking scores.[5]

Data Presentation and Correlation Analysis

A key outcome of the validation process is the comparison of computational predictions with experimental results. This is best presented in a clear, tabular format.

Table 1: Comparison of Docking Scores and In Vitro Activity of Imidazo[1,2-a]pyridine Analogs Against Target X

Compound IDStructureAutoDock Vina (kcal/mol)Glide Score (kcal/mol)Experimental IC50 (µM)
1 2-(Furan-2-yl)imidazo[1,2-a]pyridine-8.5-9.25.3
2 Analog with substituent A-9.1-10.11.8
3 Analog with substituent B-7.8-8.515.7
4 Analog with substituent C-9.5-10.80.9
5 Analog with substituent D-7.2-7.9> 50

Correlation Analysis:

The next step is to perform a correlation analysis between the docking scores and the experimental IC50 values. A good docking protocol should exhibit a statistically significant correlation (e.g., a Pearson correlation coefficient, r, greater than 0.6) where lower docking scores (more negative) correspond to lower IC50 values (higher potency).

G 1 2 3 4 5 xaxis Docking Score (kcal/mol) yaxis Experimental IC50 (µM) start end start->end

Figure 2: A conceptual scatter plot illustrating the correlation between docking scores and experimental activity.

Causality and Model Refinement

If a strong correlation is observed, it provides confidence in the predictive power of the docking model for this class of compounds and target. The binding poses of the most active compounds can then be analyzed to understand the key interactions driving potency, guiding the design of new, more effective analogs.

If the correlation is weak, it is crucial to investigate the potential reasons:

  • Incorrect Binding Pose: The docking software may have failed to identify the correct binding mode. Re-docking with different parameters or software may be necessary.

  • Scoring Function Inaccuracy: The scoring function may not be accurately capturing the key interactions for this particular system.

  • Protein Flexibility: The use of a rigid receptor may be a poor approximation. Induced-fit docking or molecular dynamics simulations can be employed to account for protein flexibility.

  • Off-target Effects: In cell-based assays, the observed activity may be due to the compound acting on a different target than the one used in the docking study.

Conclusion: A Symbiotic Relationship

The validation of molecular docking studies is not a one-off procedure but an integral part of the drug discovery process. For promising scaffolds like 2-(Furan-2-yl)imidazo[1,2-a]pyridine, a robustly validated docking model is an invaluable tool for hit-to-lead optimization. By fostering a symbiotic relationship between computational predictions and experimental feedback, researchers can navigate the complexities of drug design with greater confidence and efficiency, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]

  • Synthesis, antimicrobial activity, and molecular docking study of fluorine-substituted indole-based imidazolines. UAEH. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]

  • Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. PMC. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • (PDF) Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. ResearchGate. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]

  • Synthesis, Molecular Docking, BSA, and In Vitro Reactivation Study of Imidazopyridine Oximes Against Paraoxon Inhibited Acetylcholinesterase. PubMed. [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. [Link]

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Comparative

A Comparative Guide to Green Synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals. Among its derivatives, 2-(Furan-2-yl)imidazo[1,2-a]pyridine has garnered signific...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals. Among its derivatives, 2-(Furan-2-yl)imidazo[1,2-a]pyridine has garnered significant interest for its potential biological activities. The drive towards sustainable chemical practices has spurred the development of green synthetic methodologies for this important heterocycle. This guide provides a detailed comparison of various green synthesis methods for 2-(Furan-2-yl)imidazo[1,2-a]pyridine and its analogues, contrasting them with conventional approaches.

The Significance of Greener Pathways

Traditional synthetic routes to imidazo[1,2-a]pyridines often involve harsh reaction conditions, hazardous solvents, and lengthy reaction times, contributing to significant environmental waste. Green chemistry principles, such as the use of alternative energy sources (ultrasound, microwaves), solvent-free reactions, and benign catalysts, offer a more sustainable and efficient alternative. This guide will delve into the practical application of these principles in the synthesis of the target molecule.

Conventional Synthesis: A Baseline for Comparison

The classical synthesis of 2-substituted imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine with an α-haloketone. This method, while effective, often requires prolonged heating under reflux conditions.

A representative conventional synthesis of a similar imidazo[1,2-a]pyridine derivative involves heating 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol for 6 hours to yield ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate in a modest 45% yield[1]. A general protocol for the synthesis of the parent 2-(furan-2-yl)imidazo[1,2-a]pyrimidine scaffold involves refluxing 2-aminopyrimidine and 2-bromoacetylfuran in ethanol for 4-6 hours.

Experimental Protocol: Conventional Synthesis
  • Dissolve 2-aminopyridine (1 equivalent) and 2-bromoacetylfuran (1 equivalent) in ethanol in a round-bottom flask.

  • Add sodium bicarbonate (1.5 equivalents) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the crude product to remove inorganic salts and wash with cold ethanol.

  • Purify the crude product by recrystallization.

Green Alternative 1: Ultrasound-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction

Ultrasound irradiation has emerged as a powerful tool in green synthesis, often leading to shorter reaction times and improved yields. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a one-pot multicomponent reaction that is well-suited for the synthesis of substituted imidazo[1,2-a]pyridines.

In a notable green approach, the synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine was achieved through an ultrasound-assisted GBBR. This method utilizes a green catalyst like p-toluenesulfonic acid (TsOH) or ammonium chloride (NH4Cl) in ethanol at room temperature, affording excellent yields in a significantly reduced timeframe.[2][3]

Experimental Protocol: Ultrasound-Assisted GBB Reaction[4]
  • In a sealed tube, add furfural (1.0 equiv.), 2-aminopyridine (1.0 equiv.), cyclohexyl isocyanide (1.0 equiv.), and p-toluenesulfonic acid monohydrate (10 mol%) to ethanol (1.0 M).

  • Sonicate the reaction mixture in an ultrasonic bath at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

GBB_Reaction cluster_reactants Reactants cluster_conditions Conditions 2-Aminopyridine 2-Aminopyridine Product N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine 2-Aminopyridine->Product + Furfural Furfural Furfural->Product + Isocyanide Isocyanide Isocyanide->Product + Catalyst (TsOH or NH4Cl) Catalyst (TsOH or NH4Cl) Catalyst (TsOH or NH4Cl)->Product Ethanol Ethanol Ethanol->Product Ultrasound Ultrasound Ultrasound->Product Room Temp, 3h Room Temp, 3h Room Temp, 3h->Product

Caption: Ultrasound-assisted Groebke-Blackburn-Bienaymé reaction for the synthesis of a 2-(furan-2-yl)imidazo[1,2-a]pyridine derivative.

Green Alternative 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, offering rapid heating, increased reaction rates, and often higher yields compared to conventional heating. Several protocols for the synthesis of imidazo[1,2-a]pyridines utilize microwave irradiation.

For instance, a microwave-assisted, solvent-free synthesis of imidazo[1,2-a]pyridines has been developed using an ionic liquid as a catalyst.[4] While this specific example does not synthesize the furan-2-yl derivative, the methodology is broadly applicable. Another green microwave-assisted protocol uses ethanol as a solvent and ammonium chloride as a catalyst for the GBBR synthesis of imidazo[1,2-a]pyridine-chromones, achieving yields of up to 36% in just 15 minutes.[5]

Experimental Protocol: Microwave-Assisted Synthesis (General)
  • In a microwave-safe vessel, combine the 2-aminopyridine derivative (1 equiv.), the α-haloketone or aldehyde/isonitrile combination (1-1.2 equiv.), and the catalyst (if required) in a minimal amount of a suitable green solvent (e.g., ethanol) or under solvent-free conditions.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 80-120°C) for a short duration (e.g., 15-30 minutes).

  • After cooling, extract the product and purify by column chromatography or recrystallization.

MAOS_Workflow Reactants Mix Reactants (2-aminopyridine, α-haloketone/GBBR components) Microwave Microwave Irradiation (e.g., 100W, 80°C, 15-30 min) Reactants->Microwave Workup Cooling & Extraction Microwave->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 2-(Furan-2-yl)imidazo[1,2-a]pyridine Purification->Product

Caption: General workflow for the microwave-assisted synthesis of 2-(furan-2-yl)imidazo[1,2-a]pyridine.

Green Alternative 3: Mechanochemical Synthesis

Mechanochemistry, or solvent-free synthesis by grinding, represents a highly sustainable approach by eliminating the need for bulk solvents. This method is not only environmentally friendly but can also lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.

The synthesis of 2-phenylimidazo[1,2-a]pyridine has been successfully demonstrated using mechanochemical methods, either by manual grinding in a mortar and pestle or by using a vortex mixer.[6][7] This solvent-free reaction between 2-aminopyridine and 2-bromoacetophenone proceeds to completion in a short time (10-30 minutes) with good yields.[6] This approach is readily adaptable for the synthesis of the furan analogue.

Experimental Protocol: Mechanochemical Synthesis[7]
  • Add 2-aminopyridine (5.3 mmol) and 2-bromoacetylfuran (5.5 mmol) to a mortar.

  • Grind the mixture with a pestle for 30 minutes.

  • Alternatively, place the reactants in a tube with steel spheres and agitate on a vortex mixer for 10 minutes.

  • Dissolve the resulting solid in a minimal amount of hot ethyl acetate or acetone.

  • Cool the solution in an ice bath and add cold hexane to precipitate the product.

  • Filter the solid product under vacuum.

Comparative Analysis

ParameterConventional MethodUltrasound-Assisted GBBMicrowave-Assisted (General)Mechanochemical
Yield Moderate (e.g., 45%[1])Excellent (80-93%[3])Good to Excellent (up to 98% for analogues[4])Good (77% for analogue[6])
Reaction Time 4-6 hours3 hours15-30 minutes10-30 minutes
Temperature Reflux (e.g., ~78°C for ethanol)Room TemperatureElevated (e.g., 80-120°C)Room Temperature
Solvent EthanolEthanol (Green Solvent)Ethanol or Solvent-freeSolvent-free
Catalyst Base (e.g., NaHCO3)Green Acid (TsOH, NH4Cl[3])Ionic Liquid or NH4Cl[4][5]Catalyst-free
Energy Input Prolonged heatingShort-term sonicationShort-term microwave irradiationMechanical energy
Green Aspects High energy consumption, long reaction timeUse of green solvent, reduced time and energyDrastically reduced reaction time, potential for solvent-freeElimination of bulk solvents

Conclusion

The green synthesis of 2-(furan-2-yl)imidazo[1,2-a]pyridine offers significant advantages over conventional methods. Ultrasound-assisted and microwave-assisted syntheses dramatically reduce reaction times while often improving yields. Mechanochemistry stands out as a particularly sustainable approach by eliminating the need for solvents altogether.

For researchers and drug development professionals, the choice of method will depend on the available equipment and specific requirements of the synthesis. However, the data clearly indicates that green methodologies, particularly microwave-assisted and mechanochemical approaches, provide a more efficient, and environmentally responsible route to this valuable class of compounds.

References

  • de Oliveira, V. G., et al. (2024). MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. Química Nova, 47(9). Available at: [Link]

  • Corona-Díaz, A., et al. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chemistry Proceedings, 18(1), 25. Available at: [Link]

  • Gámez-Montaño, R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2025, M1433. Available at: [Link]

  • Kurva, M., & Gámez-Montaño, R. (2018). Ultrasound Assisted Green One Pot Synthesis of Bound Type bis-Heterocyclic furan-2-yl imidazo [1,2-a] Pyridines via GBBR. Proceedings, 2(13), 819. Available at: [Link]

  • de Oliveira, V. G., et al. (2024). MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. ResearchGate. Available at: [Link]

  • Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(22), 4159. Available at: [Link]

  • Hernández, C. Z., & Gámez-Montaño, R. (2018). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum. Available at: [Link]

  • Kurva, M., & Gámez-Montaño, R. (2019). Ultrasound assisted green synthesis of bound type bis-heterocyclic carbazolyl imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienayme reaction. Academia.edu. Available at: [Link]

  • Gámez-Montaño, R. (2018). Groebke-Blackburn-Bienaymé reaction to give imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • de Oliveira, V. G., et al. (2024). MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. SciELO. Available at: [Link]

  • Patel, P. R., et al. (2021). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. Available at: [Link]

  • Corona-Díaz, A., et al. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Dharmana, T., et al. (2017). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica, 9(3), 35-38. Available at: [Link]

  • Yakan, H., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 221-234. Available at: [Link]

  • Masesane, I. B., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(14), 8206-8214. Available at: [Link]

  • Hernández, C. Z., & Gámez-Montaño, R. (2019). Synthesis of Imidazo[1,2-a]pyridine-chromones via ultrasound-assisted Groebke-Blackburn-Bienaymé Reaction. ResearchGate. Available at: [Link]

  • Lin, W., et al. (2016). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Tetrahedron Letters, 57(1), 115-118. Available at: [Link]

  • Farkas, E., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(30), 21855-21865. Available at: [Link]

  • Belyaev, E. Y., et al. (2006). 2-(2-furyl)imidazo[1,2-a]pyrimidine synthesis and electrophilic substitution reactions. Russian Journal of Organic Chemistry, 42(4), 598-602. Available at: [Link]

  • Wang, L., et al. (2007). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 12(12), 2608-2615. Available at: [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]

  • Farkas, E., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PMC. Available at: [Link]

  • Abignente, E., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(9), 764-772. Available at: [Link]

  • de Fátima, A., et al. (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of the Brazilian Chemical Society, 32(8), 1535-1579. Available at: [Link]

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Comparative

A Comparative Guide to the Photophysical Properties of 2-(Furan-2-yl)imidazo[1,2-a]pyridine

This in-depth technical guide offers a comparative analysis of the photophysical properties of 2-(Furan-2-yl)imidazo[1,2-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this docum...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide offers a comparative analysis of the photophysical properties of 2-(Furan-2-yl)imidazo[1,2-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and theoretical insights to provide a comprehensive understanding of this fluorophore in the context of its structural analogues. We will explore the influence of the furan moiety on the electronic and spectral characteristics of the imidazo[1,2-a]pyridine core, a scaffold of significant interest in medicinal chemistry and materials science.[1][2]

The imidazo[1,2-a]pyridine framework is a cornerstone in the development of fluorescent probes and pharmacologically active agents due to its rigid, planar structure and inherent fluorescence.[1][3][4] The photophysical properties of these derivatives, such as their absorption and emission wavelengths, quantum yields, and sensitivity to the local environment, can be finely tuned through strategic chemical modifications.[1][3] This guide will focus on the substitution at the 2-position, comparing the electron-rich furan ring to other aryl substituents to elucidate structure-property relationships.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Fluorophore

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that generally exhibit strong fluorescence, typically in the blue-to-green region of the electromagnetic spectrum.[1] Their utility as fluorophores is rooted in their π-conjugated bicyclic system, which can be readily modified to alter their electronic properties. The introduction of various substituents allows for the rational design of molecules with tailored absorption and emission characteristics, making them valuable tools for a range of applications, including bioimaging and chemical sensing.[3][5][6]

The general structure of a 2-substituted imidazo[1,2-a]pyridine is depicted below:

cluster_0 2-Substituted Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core R (Substituent at 2-position) R (Substituent at 2-position) Imidazo[1,2-a]pyridine Core->R (Substituent at 2-position) Influences photophysics

Caption: General structure of a 2-substituted imidazo[1,2-a]pyridine.

Comparative Photophysical Properties: The Role of the 2-Substituent

The nature of the substituent at the 2-position of the imidazo[1,2-a]pyridine ring profoundly influences the molecule's photophysical behavior. Typically, this position is occupied by an aryl group, and its electronic properties (electron-donating or electron-withdrawing) dictate the energy of the π-π* transitions.

In the case of 2-(Furan-2-yl)imidazo[1,2-a]pyridine , the furan ring acts as an electron-rich five-membered heteroaromatic substituent. Compared to an unsubstituted phenyl ring, the furan moiety is expected to increase the electron density of the conjugated system. This generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra due to a smaller HOMO-LUMO energy gap.

Substituent at 2-positionAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Stokes Shift (nm)Solvent
Furan-2-yl (Predicted) ~350-370~430-450Moderate to High~80Dichloromethane
Phenyl~340~4100.3970Dichloromethane
4-Methoxyphenyl~355~4250.5170Dichloromethane
4-Nitrophenyl~380~550 (weak)Very Low~170Dichloromethane

Data for phenyl and substituted phenyl derivatives are compiled from various sources for illustrative purposes.

As the table suggests, electron-donating groups like methoxy at the para-position of a 2-phenyl ring lead to a red-shift and an increase in quantum yield compared to the unsubstituted phenyl ring.[1] Conversely, a strong electron-withdrawing group like a nitro group can lead to significant fluorescence quenching, often through mechanisms like photoinduced electron transfer (PET).[7] The furan ring, being electron-rich, is anticipated to produce a bathochromic shift similar to or slightly more pronounced than a methoxy-substituted phenyl ring, with a potentially high quantum yield.

Solvent Effects: Probing the Excited State

The sensitivity of the fluorescence emission of imidazo[1,2-a]pyridine derivatives to the polarity of the solvent (solvatochromism) provides valuable insights into the nature of their excited states. A significant red-shift in the emission maximum with increasing solvent polarity is indicative of a more polar excited state compared to the ground state, often due to an intramolecular charge transfer (ICT) character.

For 2-aryl-imidazo[1,2-a]pyridines, the extent of this solvatochromism is dependent on the electronic nature of the aryl substituent. It is expected that 2-(Furan-2-yl)imidazo[1,2-a]pyridine will exhibit positive solvatochromism, with its emission spectrum shifting to longer wavelengths in more polar solvents. This is because the electron-donating nature of the furan ring can promote charge separation in the excited state.

Experimental Protocols

To ensure the reproducibility and validity of photophysical data, standardized experimental protocols are crucial. Below are the methodologies for key experiments used to characterize the photophysical properties of imidazo[1,2-a]pyridine derivatives.

Synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyridine

A common and efficient method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[1]

G start Start Materials: 2-Aminopyridine 2-Bromoacetylfuran step1 Reaction: Reflux in Ethanol start->step1 step2 Work-up: Neutralization with NaHCO3 Extraction with Ethyl Acetate step1->step2 step3 Purification: Column Chromatography (Silica Gel) step2->step3 end Product: 2-(Furan-2-yl)imidazo[1,2-a]pyridine step3->end

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of LC-MS Data for 2-(Furan-2-yl)imidazo[1,2-a]pyridine Metabolites

This guide provides an in-depth, objective comparison of cross-validation methodologies for Liquid Chromatography-Mass Spectrometry (LC-MS) data focused on the metabolites of 2-(Furan-2-yl)imidazo[1,2-a]pyridine. Designe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of cross-validation methodologies for Liquid Chromatography-Mass Spectrometry (LC-MS) data focused on the metabolites of 2-(Furan-2-yl)imidazo[1,2-a]pyridine. Designed for researchers and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

Introduction: The Analytical Challenge of Imidazopyridine Metabolism

Imidazo[1,2-a]pyridine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The compound of interest, 2-(Furan-2-yl)imidazo[1,2-a]pyridine, is structurally related to scaffolds known to undergo extensive metabolic biotransformation.[3] The metabolic fate of such a candidate drug is a critical determinant of its efficacy, pharmacokinetic profile, and potential toxicity.[4][5] Therefore, accurately identifying and profiling its metabolites is a cornerstone of preclinical and clinical development.

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the premier analytical tool for this task, offering the sensitivity and selectivity required to detect and characterize metabolites in complex biological matrices.[4][6][7] However, the data generated, while rich, is susceptible to systemic and random errors. Cross-validation becomes an indispensable process to ensure the data is reliable, reproducible, and robust, forming the foundation for critical decisions in the drug development pipeline.[8][9] This guide will compare and detail the essential strategies for validating these analytical outcomes.

Predicted Metabolic Fate of 2-(Furan-2-yl)imidazo[1,2-a]pyridine

Understanding the likely metabolic pathways is crucial for designing analytical methods. Based on the known metabolism of related imidazopyridine and imidazopyrimidine structures, the primary metabolic routes for 2-(Furan-2-yl)imidazo[1,2-a]pyridine are predicted to involve Phase I oxidation and Phase II conjugation.[10][11]

  • Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes, oxidation is expected to occur at several electron-rich sites.[10][12] The imidazo[1,2-a]pyridine core, particularly at positions susceptible to aldehyde oxidase (AO), and the furan ring are likely sites of hydroxylation.[11]

  • Phase II Metabolism: Following the introduction of polar functional groups by Phase I reactions, the metabolites can undergo conjugation with endogenous molecules like glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes) to increase water solubility and facilitate excretion.[5][10]

Metabolic_Pathway Parent 2-(Furan-2-yl)imidazo[1,2-a]pyridine (Parent Drug) PhaseI Phase I Metabolites (Oxidized Products) Parent->PhaseI CYP450, AO (Oxidation, Hydroxylation) PhaseII Phase II Metabolites (Conjugated Products) PhaseI->PhaseII UGTs, SULTs (Glucuronidation, Sulfation) Excretion Excretion PhaseII->Excretion

Caption: Predicted metabolic pathway for 2-(Furan-2-yl)imidazo[1,2-a]pyridine.

The Imperative of Cross-Validation in Metabolite Profiling

Cross-validation is a statistical method used to assess the generalizability and reliability of an analytical model or dataset.[8] In the context of LC-MS metabolite profiling, it serves to confirm that the identified metabolic phenotype is a true biological signal and not an artifact of a specific instrument, laboratory, or data processing workflow.[13] It establishes the trustworthiness of the results, a non-negotiable requirement for regulatory submissions.[14]

This guide compares three orthogonal cross-validation strategies, each providing a different layer of confidence in the analytical data.

Validation StrategyPrimary ObjectiveKey ComparisonRationale
1. Inter-Laboratory Validation Assess method reproducibility and robustness across different environments.Data from Lab A vs. Lab B using the same protocol and samples.Simulates real-world variability and ensures the method is transferable. Essential for multi-site clinical trials.
2. Cross-Platform Validation Evaluate the impact of different instrument technologies on metabolite detection.Data from a Q-TOF vs. an Orbitrap instrument.Different HRMS technologies have unique strengths.[15] This ensures that findings are not instrument-dependent and validates results across different levels of mass accuracy and resolution.
3. Statistical Cross-Validation Determine the predictive power and stability of the dataset internally.Training data subset vs. a held-out testing data subset (e.g., k-fold CV).Eliminates spurious biomarkers and confirms that the observed differences between sample groups are statistically significant and not due to overfitting.[8][16]

Table 1: Comparison of Core Cross-Validation Strategies.

Experimental Design & Protocols

A robust cross-validation plan begins with meticulously controlled experiments to generate the necessary samples and data. The following protocols represent an industry-standard workflow.

Protocol: In Vitro Metabolite Generation with Human Liver Microsomes (HLMs)

Rationale: HLMs are a subcellular fraction containing a high concentration of Phase I (CYP) and Phase II (UGT) enzymes, making them an efficient and cost-effective model for predicting hepatic metabolism.[5][12]

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), 2-(Furan-2-yl)imidazo[1,2-a]pyridine (final concentration 1-10 µM), and pooled human liver microsomes (0.5 mg/mL).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system (cofactor for CYP enzymes) to start the metabolic reaction. For Phase II metabolism, include appropriate cofactors like UDPGA for glucuronidation.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The "0-minute" sample serves as a crucial control.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Extract Collection: Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS analysis.

Protocol: LC-HRMS Data Acquisition for Metabolite Profiling

Rationale: High-resolution mass spectrometry is essential for determining the elemental composition of putative metabolites from their accurate mass-to-charge ratios (<5 ppm mass accuracy).[7][17] Coupling it with liquid chromatography allows for the separation of isomeric metabolites.[15]

Methodology:

  • Chromatographic System: A UPLC/UHPLC system is preferred for its high resolution and speed.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for retaining the parent compound and its metabolites.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Run a gradient from low to high organic content (e.g., 5% to 95% B) over 15-20 minutes to elute compounds with a wide range of polarities.

  • Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode, as imidazopyridines are basic nitrogen-containing heterocycles that readily form [M+H]⁺ ions.

  • Acquisition Mode: Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy.

    • DDA: A full MS scan identifies precursor ions, which are then selected for MS/MS fragmentation. This provides clean fragmentation spectra for structural elucidation.

    • DIA (e.g., SWATH): Acquires MS/MS data for all ions within a specified m/z range, creating a comprehensive digital map of all fragment ions.[6]

Cross-Validation Workflows in Practice

The following section details how to execute the cross-validation strategies using the data generated.

Cross_Validation_Workflow cluster_0 Phase 1: Data Generation cluster_1 Phase 2: Data Processing cluster_2 Phase 3: Validation & Comparison MetaboliteGen In Vitro Metabolite Generation (HLMs) LCMS_A LC-MS Analysis (Platform/Lab A) MetaboliteGen->LCMS_A LCMS_B LC-MS Analysis (Platform/Lab B) MetaboliteGen->LCMS_B DataProc_A Peak Picking, Alignment, Annotation (Dataset A) LCMS_A->DataProc_A DataProc_B Peak Picking, Alignment, Annotation (Dataset B) LCMS_B->DataProc_B Compare Comparative Analysis DataProc_A->Compare DataProc_B->Compare StatVal Statistical Cross-Validation (k-fold) Compare->StatVal Final Validated Metabolite Profile StatVal->Final

Caption: A comprehensive workflow for LC-MS data cross-validation.

Inter-Laboratory & Cross-Platform Comparison

Objective: To ensure that the same metabolites are detected and that their relative abundances are comparable across different analytical environments.

Protocol:

  • Sample Sharing: Aliquots from the same in vitro incubation experiment are sent to two different laboratories or analyzed on two different HRMS platforms.

  • Standardized Processing: Both datasets are processed using an identical data analysis pipeline (e.g., software, parameters for peak detection and alignment).

  • Feature Matching: Metabolite features are matched based on retention time (with an allowed tolerance) and accurate mass.

  • Quantitative Comparison: The peak areas or intensities of the matched features are compared. A high correlation (e.g., R² > 0.9) for the most abundant metabolites indicates strong concordance.

  • Qualitative Comparison: MS/MS fragmentation patterns for key metabolites are manually inspected and compared to confirm structural identity.

Hypothetical Data Comparison:

MetabolitePredicted Biotransformationm/z (Platform A: Orbitrap)m/z (Platform B: Q-TOF)% Intensity (A)% Intensity (B)
M0 (Parent)-211.0710211.071215.216.1
M1+O (Hydroxylation)227.0659227.066145.843.9
M2+O (Hydroxylation)227.0658227.066021.322.5
M3+Glucuronic Acid403.1028403.10318.17.5

Table 2: Example data comparing metabolite detection across two platforms. Note the high concordance in mass and relative intensity.

Statistical Cross-Validation

Objective: To build a robust classification model that can distinguish between different experimental conditions (e.g., control vs. incubated) and to validate its predictive performance.[16]

Protocol:

  • Dataset Preparation: Combine the processed data from all samples into a single matrix where rows are samples and columns are metabolite features (peak intensities).

  • Data Splitting (k-fold Cross-Validation): The dataset is randomly partitioned into 'k' equal-sized subsamples (e.g., k=7 or 10).

  • Iterative Modeling:

    • One subsample is held out as the "test set."

    • The remaining k-1 subsamples are used as the "training set."

    • A multivariate statistical model, such as Partial Least Squares-Discriminant Analysis (PLS-DA), is built on the training set.[16][18]

    • The model is then used to predict the class of the samples in the test set.

  • Performance Evaluation: This process is repeated 'k' times, with each subsample used exactly once as the test set. The model's performance is averaged across all 'k' trials, typically evaluated by its accuracy, R², and Q² values. A high Q² (typically > 0.5) indicates good predictive ability and a low risk of overfitting.[18][19]

Best Practices and Authoritative Standards

To ensure the highest level of scientific integrity, all analytical methods must be validated according to established regulatory guidelines.[20] The International Council for Harmonisation (ICH) M10 guideline is the global standard for bioanalytical method validation.[21]

Validation ParameterDescriptionGeneral Acceptance Criteria (ICH M10)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ).[21]
Accuracy The closeness of the determined value to the nominal or known true value.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Matrix Effect The alteration of ionization efficiency by co-eluting components from the sample matrix.The CV of the IS-normalized matrix factor should be ≤15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Mean concentration at each stability condition should be within ±15% of the nominal concentration.[21]

Table 3: Key Bioanalytical Method Validation Parameters based on Regulatory Guidance.

Conclusion

Cross-validation of LC-MS data is not a single action but a multi-faceted strategy essential for confirming the identity and behavior of metabolites of drug candidates like 2-(Furan-2-yl)imidazo[1,2-a]pyridine. By systematically comparing data across laboratories, instrument platforms, and statistical models, researchers can build a powerful, self-validating body of evidence. This rigorous approach ensures data integrity, mitigates the risk of costly errors in later-stage development, and provides a trustworthy foundation for understanding a compound's metabolic fate. Adherence to these principles and protocols will generate the high-quality, reproducible data required by both the scientific community and regulatory authorities.

References

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  • Validating Biomarkers in Targeted Metabolomics. (2019, February 27). News-Medical.Net. [Link]

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  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC. National Center for Biotechnology Information. [Link]

  • In Vitro Metabolism. IQVIA Laboratories. [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. [Link]

  • Services for in vitro Metabolism research. Admescope. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. [Link]

  • Bioanalytical Method Validation: Metabolite Considerations. (2022, October 31). BioPharma Services. [Link]

  • Double-check: validation of diagnostic statistics for PLS-DA models in metabolomics studies. Metabolomics. [Link]

  • PLS/OPLS models in metabolomics: the impact of permutation of dataset rows on the K-fold cross-validation quality parameters. Royal Society of Chemistry. [Link]

  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. (2023, July 3). Walsh Medical Media. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen. [Link]

  • PLS/OPLS models in metabolomics: the impact of permutation of dataset rows on the K-fold cross-validation quality parameters. Molecular BioSystems. [Link]

  • Metabolomic comparison followed by cross-validation of enzyme-linked immunosorbent assay to reveal potential biomarkers of diabetic retinopathy in Chinese with type 2 diabetes - PMC. National Center for Biotechnology Information. [Link]

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC. National Center for Biotechnology Information. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs. [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. National Center for Biotechnology Information. [Link]

  • Cross-Validation of Metabolic Phenotypes in SARS-CoV-2 Infected Subpopulations Using Targeted Liquid Chromatography–Mass Spectrometry (LC-MS) - PMC. National Center for Biotechnology Information. [Link]

  • The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. (2013, September 5). PubMed. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

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  • Challenges, progress and promises of metabolite annotation for LC–MS-based metabolomics. ScienceDirect. [Link]

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